Coumarin 343 X carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYFCWVUOZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Photophysical Profile of Coumarin 343 X Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin 343 X carboxylic acid, a prominent blue-emitting fluorophore, is a versatile tool in various scientific domains, including laser technologies and Förster Resonance Energy Transfer (FRET) applications, where it can act as a donor to fluorescein (B123965) (FAM).[1][2][3][4][5] This technical guide provides an in-depth overview of its core photophysical properties, equipping researchers with the essential data and methodologies for its effective implementation.
Core Photophysical Parameters
The photophysical characteristics of this compound are fundamental to its application. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance as a fluorescent probe. The key quantitative data are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Maximum Excitation Wavelength (λ_abs) | 437 nm | Not Specified |
| Maximum Emission Wavelength (λ_em) | 477 nm | Not Specified |
| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹ | Not Specified |
| Fluorescence Quantum Yield (Φ_f) | 0.63 | Not Specified |
| Fluorescence Lifetime (τ_f) | 3.09 ns | Toluene |
| 4.45 ns | Water | |
| 0.3 ns (aggregate), 3.6 ns (monomer) | Water/1,2-dichloroethane interface |
Table 1: Summary of the quantitative photophysical data for this compound. Data compiled from multiple sources.[1][2][3][6]
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of this compound requires precise experimental procedures. The following protocols outline the standard methodologies for measuring its key characteristics.
Absorption and Emission Spectra Measurement
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which it is readily soluble).[2] The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.
-
Absorption Spectrum Acquisition:
-
Scan the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).
-
The wavelength at which the highest absorbance is recorded corresponds to λ_abs.
-
-
Emission Spectrum Acquisition:
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission intensity over a longer wavelength range (e.g., 450-700 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the λ_em.
-
Molar Extinction Coefficient Determination
Objective: To quantify the light-absorbing capability of the fluorophore at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a chosen solvent.
-
Measurement: Measure the absorbance of each solution at the λ_abs using a UV-Vis spectrophotometer.
-
Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To measure the efficiency of photon emission after absorption.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Data Acquisition:
-
Measure the absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectra of both, exciting at the same wavelength.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time the fluorophore spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
-
Sample Preparation: Prepare a deoxygenated solution of this compound in the solvent of interest.
-
Data Acquisition:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs.
-
Detect the emitted single photons using a high-speed detector.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
-
Analysis:
-
A histogram of these time delays is constructed, representing the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f). A study of Coumarin 343 at a water/1,2-dichloroethane interface revealed a non-exponential decay, which was fitted to a double exponential decay function, indicating the presence of both monomeric and aggregated species with distinct lifetimes.[1][2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for characterizing the photophysical properties of this compound.
References
- 1. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Figure 3 from Time-resolved total internal reflection fluorescence spectroscopy. Part I. Photophysics of Coumarin 343 at liquid/liquid interface. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Coumarin-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for coumarin-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] This document provides a comparative analysis of key synthetic methods, detailed experimental protocols, and visual representations of reaction mechanisms to aid in research and development.
Core Synthetic Methodologies
The synthesis of the coumarin-3-carboxylic acid scaffold is predominantly achieved through condensation reactions. The most prominent and versatile of these are the Knoevenagel condensation and the Perkin reaction.[4][5]
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylic acids and their esters.[5][6] This reaction involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as malonic acid, dialkyl malonates, or Meldrum's acid, in the presence of a basic catalyst.[6][7][8] The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization.[7] A variety of catalysts can be used, ranging from simple amines like piperidine (B6355638) and triethylamine (B128534) to more complex systems, including L-proline and various solid-supported catalysts.[5][6][7] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the product.
A notable advantage of the Knoevenagel condensation is its applicability to a wide range of substituted salicylaldehydes, allowing for the synthesis of a diverse library of coumarin-3-carboxylic acid derivatives.[5][6] Furthermore, recent advancements have focused on developing more environmentally friendly protocols, utilizing green solvents like water and ethanol (B145695), or even solvent-free conditions.[9][10]
Perkin Reaction
The Perkin reaction, historically one of the first methods for coumarin (B35378) synthesis, involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, such as sodium acetate.[4][11] The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization (lactonization) to form the coumarin ring.[4][12] While a classic method, the Perkin reaction is generally more suitable for the synthesis of simple coumarins and may require harsher conditions compared to the Knoevenagel condensation.[6]
Comparative Data of Synthesis Pathways
The following table summarizes quantitative data from various reported synthetic protocols for coumarin-3-carboxylic acid and its esters, primarily via the Knoevenagel condensation, to allow for easy comparison of different catalytic systems and conditions.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid / Ethanol | Reflux | 1 | - | [6] |
| Salicylaldehyde, Diethyl malonate | L-proline (10 mol%) / Ethanol | 80 | 18 | 94 | [5][13] |
| Salicylaldehyde, Meldrum's acid | Triethylamine / Solvent-free | - | - | 93 | [7] |
| Substituted Salicylaldehydes, Meldrum's acid | Water Extract of Rice Straw Ash / Water | Room Temp | 3.7-5.3 | 72-94 | [9] |
| 2-Hydroxybenzaldehydes, Dimethyl malonate | Waste Curd Water / Ultrasonic Irradiation | 40 | - | Good-Outstanding | [10] |
| Salicylaldehyde derivatives, Meldrum's acid | 2-carbamoylhydrazine-1-sulfonic acid / Solvent-free | 50 | - | - | [14] |
| o-Vanillin, Diethyl malonate | Piperidine acetate, Lithium sulfate (B86663) / Ultrasound | 50 | 0.25 | 96-97 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Knoevenagel Condensation using Piperidine Catalyst[6]
Synthesis of Ethyl Coumarin-3-carboxylate
-
To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), pure ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.
-
Add one or two boiling stones and attach a reflux condenser.
-
Heat the reaction mixture under reflux for 1 hour.
-
Monitor the reaction progress by TLC using 60% diethyl ether/petroleum ether as the eluent.
-
After completion, allow the flask to cool to room temperature.
-
Add cold water (10 mL) to the flask and cool it in an ice bath to precipitate the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing them twice with a cold 50/50 water/ethanol solution (2 x 20 mL).
-
Dry the product overnight in an oven.
Hydrolysis to Coumarin-3-carboxylic Acid
-
In a 50 mL round-bottom flask, combine the synthesized coumarin ester (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (B78521) (1.0 g, 17.8 mmol).
-
Add boiling stones and heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).
-
In a separate 100 mL Erlenmeyer flask, add HCl (2 M, 10 mL) and a magnetic stirrer.
-
Slowly add the hot reaction mixture to the stirred HCl solution.
-
Observe the formation of the acid precipitate and cool the mixture in an ice bath to complete precipitation.
-
Collect the product by vacuum filtration.
Protocol 2: L-proline Catalyzed Knoevenagel Condensation[5][13]
Synthesis of Coumarin-3-carboxylic Esters
-
In a reaction vessel, combine the substituted salicylaldehyde (1.0 mmol), the corresponding malonate ester (1.2 mmol), L-proline (10 mol%), and ethanol as the solvent.
-
Heat the reaction mixture to 80°C and stir for the required time (e.g., 18 hours for a 94% yield with diethyl malonate).
-
Monitor the reaction by TLC.
-
Upon completion, the pure product may crystallize from the reaction mixture upon cooling.
-
If necessary, the product can be isolated by filtration and washed with a cold solvent. This method often avoids the need for column chromatography.
Protocol 3: Synthesis of Coumarin-3-carboxamides[3][16]
-
To a solution of coumarin-3-carboxylic acid (e.g., 70 mg, 0.26 mmol) and HATU (0.12 g, 0.36 mmol) in dry THF (5 mL), add triethylamine (0.1 mL, 1.36 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aniline (B41778) derivative (1.2 eq.) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the product can be isolated using standard work-up and purification techniques, such as extraction and column chromatography.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and a general experimental workflow for the synthesis of coumarin-3-carboxylic acid derivatives.
Caption: Knoevenagel condensation pathway for coumarin-3-carboxylic acid.
Caption: Perkin reaction mechanism for the synthesis of coumarin.
Caption: General experimental workflow for coumarin-3-carboxylic acid synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. sciforum.net [sciforum.net]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to the Fluorescence Mechanism of Coumarin-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the fluorescence of coumarin-based dyes, their structure-property relationships, and the experimental protocols essential for their characterization.
Core Mechanism of Fluorescence in Coumarin (B35378) Dyes
Coumarin dyes, built upon the 1,2-benzopyrone scaffold, are a cornerstone of fluorescent probe development due to their high quantum yields, photostability, and environmentally sensitive emission spectra.[1][2] Their fluorescence properties are primarily dictated by electronic transitions within the molecule, heavily influenced by a phenomenon known as Intramolecular Charge Transfer (ICT).
Upon excitation with light of an appropriate wavelength, a coumarin molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation process can occur through several pathways, with fluorescence being the radiative decay from S₁ back to S₀.
Intramolecular Charge Transfer (ICT): The key to the vibrant fluorescence of many coumarin dyes lies in the ICT process.[3] Typically, these dyes are designed with an electron-donating group (EDG), such as an amino or hydroxyl group, at the 7-position and often an electron-withdrawing group (EWG) at the 3- or 4-position.[4][5] Upon excitation, electron density shifts from the EDG to the EWG through the π-conjugated system of the coumarin ring. This creates a more polar excited state with a larger dipole moment compared to the ground state.[6] The efficiency and energy of this ICT process are highly sensitive to the local environment, making coumarins excellent sensors for polarity and viscosity.[1][7]
Twisted Intramolecular Charge Transfer (TICT): A competing, often non-radiative, pathway is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[8] In polar solvents, flexible substituents, particularly amino groups at the 7-position, can twist out of the plane of the coumarin ring in the excited state.[7][9] This twisted conformation is typically non-emissive or weakly emissive and provides a pathway for non-radiative decay, leading to a decrease in the fluorescence quantum yield.[8][9] The formation of the TICT state is a significant factor in the solvatochromism of many coumarin dyes, where fluorescence intensity decreases in more polar solvents.[7]
Other Mechanisms: While ICT is dominant, other mechanisms like Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) can be engineered into coumarin-based probes for specific sensing applications.[10][11]
Caption: Core fluorescence mechanism in coumarin dyes.
Structure-Property Relationships
The photophysical properties of coumarin dyes can be precisely tuned by modifying their molecular structure. The position and nature of substituents on the coumarin core have predictable effects on the absorption and emission spectra, quantum yield, and photostability.[12]
-
7-Position (Electron-Donating Groups): This is the most common site for modification. Introducing strong electron-donating groups like dialkylamino or hydroxyl groups significantly enhances the ICT character, leading to a red-shift (longer wavelength) in both absorption and emission and generally a higher fluorescence quantum yield.[13][14]
-
3- and 4-Positions (Electron-Withdrawing Groups): The introduction of electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF₃) at these positions further promotes the "push-pull" electronic nature of the dye.[5][15] This enhances the ICT effect, leading to larger Stokes shifts and further red-shifted emission. These groups can also improve photostability.[12]
-
Structural Rigidity: Restricting the rotational freedom of substituents, for example, by incorporating them into a ring system, can suppress the formation of non-emissive TICT states. This strategy is often employed to create brighter and more robust fluorophores.[8]
Caption: Structure-property relationships in coumarin dyes.
Quantitative Photophysical Data
The following table summarizes key photophysical properties for several common coumarin dyes, illustrating the effects of structural modifications.
| Coumarin Dye | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Coumarin 1 | 375 | 456 | - | Water | [14] |
| Coumarin 2 | 365 | 470 | - | Water | [14] |
| Coumarin 30 | - | - | Varies with polarity | Various | [7] |
| Coumarin 152 | - | - | - | Various | [16] |
| Coumarin 500 | - | - | Unusually low in nonpolar solvents | Various | [17] |
Note: Photophysical properties are highly solvent-dependent. The values presented are illustrative and may vary based on experimental conditions.
Experimental Protocols
Accurate characterization of coumarin dyes is crucial for their application. Below are detailed protocols for key experiments.
Synthesis of Coumarin Dyes
While numerous methods exist, classical approaches like the Pechmann, Knoevenagel, and Perkin reactions are still widely used for synthesizing the coumarin scaffold.[15] More modern methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), offer greater flexibility for introducing diverse substituents.[15][18]
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (ΦF).[19]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length fluorescence and absorption cuvettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Test coumarin dye
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test dye in the same solvent. The solvent should be spectroscopic grade and checked for background fluorescence.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the test sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the standard and the test sample.
-
Ensure the excitation and emission slit widths are identical for all measurements.[20]
-
Record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting linear plots for the standard (GradST) and the test sample (GradX).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 14. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.uci.edu [chem.uci.edu]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Coumarin 343 and Coumarin 343 X Carboxylic Acid: Key Differentiators for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of Coumarin 343 and its derivative, Coumarin 343 X carboxylic acid, for researchers, scientists, and professionals in drug development. This document outlines the core chemical, physical, and spectral differences between these two fluorescent molecules and provides insights into their respective applications, particularly in the realm of bioconjugation and cellular imaging.
Core Structural and Functional Differences
Coumarin 343 is a well-established blue-emitting fluorophore known for its hydrophilic nature.[1] Its derivative, this compound, is functionally enhanced with an aminohexanoyl linker, commonly referred to as the "X" component. This linker arm is the primary structural differentiator and imparts significant functional advantages.
The core difference lies in the addition of this linker, which provides spatial separation between the fluorophore and its conjugation target. This separation is crucial for minimizing quenching effects and maintaining the dye's quantum yield upon labeling. Furthermore, the linker can improve the solubility of the dye-conjugate in aqueous buffers.[2][3]
At a Glance: Key Structural and Functional Differences
| Feature | Coumarin 343 | This compound |
| Core Structure | Unmodified Coumarin 343 | Coumarin 343 with an aminohexanoyl linker |
| Reactive Group | Carboxylic Acid | Carboxylic Acid |
| Key Functional Aspect | Direct conjugation via the carboxylic acid | Spatially separated conjugation |
| Primary Advantage | Smaller size | Reduced quenching, potentially improved solubility |
Comparative Physicochemical and Spectral Properties
The addition of the aminohexanoyl linker in this compound results in a higher molecular weight. While the core fluorophore remains the same, the linker can have a subtle impact on the spectral properties. Both molecules are effective Förster Resonance Energy Transfer (FRET) donors for fluorescein (B123965) (FAM).[2][4]
Table 1: Physicochemical Properties
| Property | Coumarin 343 | This compound |
| Molecular Formula | C₁₆H₁₅NO₄[5] | C₂₂H₂₆N₂O₅ |
| Molecular Weight | 285.3 g/mol [5] | 398.45 g/mol [4] |
| CAS Number | 55804-65-4[5] | 946123-11-1 |
| Appearance | Solid[5] | Yellow crystals[6] |
| Solubility | Slightly soluble in Chloroform and DMSO[5] | Well soluble in DMF and DMSO; moderately soluble in DCM, DCE, and EtOAc; insoluble in diethyl ether[6][7] |
Table 2: Spectral Properties
| Property | Coumarin 343 | This compound |
| Excitation Maximum (λex) | ~443-446 nm[5][8] | 437 nm |
| Emission Maximum (λem) | ~461-519 nm[5][8] | 477 nm |
| Molar Extinction Coefficient (ε) | Not specified in findings | 39,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not specified in findings | 0.63 |
Experimental Protocols and Methodologies
Synthesis of Coumarin 343
A common method for the synthesis of Coumarin 343 involves the reaction of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. One documented protocol involves the hydrolysis of a precursor in the presence of concentrated hydrochloric acid.
Experimental Protocol: Synthesis of Coumarin 343
-
A solution of the Coumarin 343 precursor (e.g., 2.0 g, 6.38 mmol) is prepared in 20 mL of concentrated HCl solution.
-
The solution is stirred at 25 °C for 24 hours.
-
Following the completion of the reaction, 100 mL of water is added to the solution.
-
The mixture is extracted three times with 50 mL of ethyl acetate.
-
The combined organic layers are washed with 50 mL of H₂O and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the final product.[9]
Conceptual Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the search results, a conceptual pathway can be derived. This would typically involve the synthesis of an amine-reactive derivative of Coumarin 343, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with 6-aminohexanoic acid.
Conceptual Workflow: Synthesis of this compound
Caption: Conceptual synthesis of this compound.
Labeling of Biomolecules using Coumarin 343 X Azide
A common application for derivatives of Coumarin 343 X is the labeling of biomolecules via click chemistry. The following is a generalized protocol for labeling cellular components using Coumarin 343 X azide.
Experimental Protocol: Cellular Labeling with Coumarin 343 X Azide
-
Introduction of Alkyne Handle: Cells are metabolically labeled with an alkyne-modified precursor (e.g., an amino acid or sugar).
-
Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution such as 0.1% Triton X-100 in PBS.
-
Click Reaction: A click reaction cocktail is prepared containing:
-
10 µM Coumarin 343 X azide
-
1 mM CuSO₄
-
10 mM sodium ascorbate (B8700270) (freshly prepared)
-
100 µM TBTA ligand
-
-
Incubation: Cells are incubated with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Cells are washed three times with PBS and then imaged using a fluorescence microscope with appropriate filters for Coumarin 343 (e.g., excitation ~440 nm, emission ~480 nm).[10]
Application in Förster Resonance Energy Transfer (FRET)
Both Coumarin 343 and its "X" derivative are suitable as FRET donors for fluorescein (FAM). The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules. The linker in this compound can provide a fixed and optimal separation distance, potentially leading to more consistent and predictable FRET efficiency in labeled biomolecules.
Logical Workflow: FRET-Based Assay
Caption: Logical workflow for a FRET-based interaction assay.
Conclusion
The primary distinction between Coumarin 343 and this compound is the presence of an aminohexanoyl linker in the latter. This structural modification in this compound offers significant advantages for bioconjugation, including spatial separation to minimize quenching and potentially improved solubility. These features make it a highly suitable candidate for applications requiring precise fluorescent labeling, such as FRET-based assays and cellular imaging. The choice between the two will depend on the specific requirements of the experiment, with the "X" derivative being preferable for applications where the fluorophore is conjugated to a biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, 5mg | Labscoop [labscoop.com]
- 7. AF 343 (Кумарин)-X-карбоновая кислота | CAS#:946123-11-1 [ru.lumiprobe.com]
- 8. Coumarin 343 | Fluorescent Dye | AxisPharm [axispharm.com]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioorthogonal Chemistry with Coumarin 343 X Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules—such as glycans, proteins, and lipids—in real time and within their native cellular environment.[1][2] The core principle of this methodology is the introduction of a bioorthogonal functional group, or a "chemical reporter," into a cellular substrate. This is followed by the introduction of a probe containing a complementary functional group that specifically reacts with the reporter, enabling detection and visualization.[1]
Key characteristics of bioorthogonal reactions include:[2]
-
High Selectivity: The reaction must be highly specific to the target functional group, avoiding off-target reactions with other biological molecules.
-
Rapid Kinetics: The reaction needs to proceed quickly under physiological conditions, even at low concentrations.
-
Biocompatibility: The reactants and products should be non-toxic and not perturb the normal functions of the cell.
-
Chemical Inertness: The newly formed covalent bond should be stable and inert to biological reactions.
Two of the most prominent bioorthogonal reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Both reactions involve the formation of a stable triazole linkage between an azide (B81097) and an alkyne. CuAAC utilizes a copper(I) catalyst to accelerate the reaction, while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide, obviating the need for a potentially toxic metal catalyst in live-cell applications.[3][4]
Coumarin (B35378) 343 X Azide: A Versatile Bioorthogonal Probe
Coumarin 343 X azide is a fluorescent probe featuring a blue-emitting coumarin fluorophore and an azide functional group.[5][6] This design allows for its participation in "click chemistry" reactions, enabling the covalent labeling of biomolecules that have been modified to contain an alkyne handle.[5][6] The "X" in its name signifies a spacer arm that separates the fluorophore from the azide, which can help to minimize potential steric hindrance and interference with the function of the labeled biomolecule.[5][7]
Photophysical and Chemical Properties
The utility of Coumarin 343 X azide as a fluorescent reporter is defined by its photophysical properties. These characteristics determine its brightness, spectral compatibility with other fluorophores, and suitability for various imaging techniques.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 437 nm | [5] |
| Emission Maximum (λem) | 477 nm | [5] |
| Molar Extinction Coefficient (ε) | 39,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [5] |
| Labeling Chemistry | Copper-catalyzed or copper-free click chemistry | [5] |
| Cell Permeability | Generally low for the dye itself; requires introduction of alkyne-modified targets into the cell. | [5] |
| Photostability | Moderate | [5] |
Key Bioorthogonal Reactions with Coumarin 343 X Azide
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used bioorthogonal reaction.[8] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[4] This reaction is typically used for labeling fixed and permeabilized cells due to the cytotoxicity of the copper catalyst.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for live-cell imaging.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Carboxylic Acid Group in Coumarin Functionalization: A Technical Guide for Researchers
Abstract: Coumarins, a prominent class of benzo-α-pyrones, are scaffolds of significant interest in medicinal chemistry, materials science, and biological imaging due to their diverse pharmacological and photophysical properties.[1] At the heart of their synthetic versatility lies the coumarin-3-carboxylic acid framework. The carboxylic acid group at the C3 position is not merely a passive substituent; it is a powerful and versatile functional handle that dictates the molecule's reactivity and provides a gateway to a vast chemical space of derivatives. This technical guide provides an in-depth exploration of the multifaceted roles of the carboxylic acid group in coumarin (B35378) functionalization, including its use as a handle for derivatization, as an activating group for C-C and C-X bond formation, and its profound influence on biological activity. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate further innovation in the field.
Synthesis of Coumarin-3-Carboxylic Acids
The most prevalent and efficient method for synthesizing coumarin-3-carboxylic acids and their corresponding esters is the Knoevenagel condensation .[2][3] This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst like piperidine (B6355638) or an organocatalyst like L-proline.[2][4][5] The resulting ester can then be hydrolyzed to yield the target coumarin-3-carboxylic acid.[3] While other classical methods like the Perkin, Pechmann, and Wittig reactions are used for general coumarin synthesis, the Knoevenagel route is particularly dominant for accessing the C3-carboxylated scaffold.[2][6][7]
The Carboxylic Acid as a Versatile Handle for Derivatization
The carboxylic acid group is a cornerstone of organic synthesis, enabling straightforward conversion into a wide array of functional groups. This reactivity is extensively exploited in the functionalization of coumarins to generate libraries of compounds for structure-activity relationship (SAR) studies.
Amidation
The conversion of coumarin-3-carboxylic acid into amides is a key strategy for modulating biological activity. The resulting carboxamides have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10] The synthesis is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-dicyclohexylcarbodiimide) can be used to facilitate the reaction directly.[10]
The modification of the amide moiety has a profound impact on anticancer activity. As shown in Table 1, the introduction of substituted phenyl groups can lead to potent cytotoxicity against various cancer cell lines.[10][11]
Table 1. Synthesis and Anticancer Activity of Coumarin-3-Carboxamide Derivatives
| Compound | Amine Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 14a | Aniline | HepG2 | 10.12 | [10] |
| HeLa | 1.15 | [10] | ||
| 14b | 4-Fluoroaniline | HepG2 | 4.85 | [10] |
| HeLa | 0.39 | [10] | ||
| 14e | 2,5-Difluoroaniline | HepG2 | 2.62 | [10] |
| HeLa | 0.75 | [10] | ||
| 5o | Hydrazine | Hela | 0.85 | [12] |
| | | HCT116 | 1.01 |[12] |
IC₅₀: Half-maximal inhibitory concentration. HepG2 (human liver cancer), HeLa (human cervical cancer), HCT116 (human colon cancer).
Esterification
Esterification of the carboxyl group is another common modification, often used to improve properties like cell permeability or to act as a prodrug strategy.[13] Esters can be synthesized via Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.[1] A domino reaction involving conjugate addition, decarboxylation, and esterification has also been developed, showcasing a catalyst-free method to produce complex ester derivatives.[13]
The Carboxylic Acid as an Activating and Directing Group
Beyond serving as a synthetic handle, the carboxylic acid group fundamentally influences the reactivity of the coumarin core, enabling a range of advanced functionalization reactions.
Decarboxylative Functionalization
The carboxyl group is an excellent leaving group in the form of CO₂, a feature that has been exploited in numerous decarboxylative cross-coupling reactions.[1][14] This strategy allows for the formal installation of various substituents at the C3 or C4 positions. The presence of the carboxyl group facilitates the reaction, which proceeds through the loss of carbon dioxide to generate a reactive intermediate that then couples with a reaction partner.[1] This has enabled C3-functionalizations such as arylation, alkylation, and acylation.[1]
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides [mdpi.com]
- 10. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Coumarin-3-Carboxylic Acid: C3/C4-Functionalizations and Cyclization Reactions [rimpacts.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Coumarin 343 X Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 343 is a blue-emitting fluorophore valuable for protein labeling, enabling researchers to visualize and track proteins in various biological assays. This document provides a detailed protocol for the covalent labeling of proteins using Coumarin 343 X carboxylic acid. The protocol first describes the activation of the carboxylic acid group to a more reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation of the activated dye to primary amines on the target protein.
The primary reactive sites for amine-reactive dyes on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The reaction forms a stable amide bond, covalently attaching the Coumarin 343 fluorophore to the protein. This method is widely applicable for preparing fluorescently labeled proteins for use in fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.
Principle of the Reaction
The labeling process is a two-step procedure. First, the carboxylic acid group of Coumarin 343 X is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of Coumarin 343 X, which is highly reactive towards primary amines. In the second step, the amine-reactive NHS ester is incubated with the protein in a slightly alkaline buffer (pH 7.2-8.5) to facilitate the nucleophilic attack of the deprotonated primary amines on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
Materials and Reagents
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration desalting column)
-
Storage Buffer: Buffer appropriate for the long-term stability of the protein (e.g., PBS with a preservative)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the protein labeling protocol. Optimization may be required for specific proteins and desired degrees of labeling.
| Parameter | Recommended Value | Notes |
| Dye Activation | ||
| EDC to Carboxylic Acid Molar Ratio | 10-fold molar excess | A higher excess may be needed for less efficient reactions. |
| NHS/Sulfo-NHS to Carboxylic Acid Molar Ratio | 2-5-fold molar excess | Sulfo-NHS is recommended for aqueous reactions to increase solubility. |
| Activation Time | 15-30 minutes | At room temperature. |
| Protein Labeling | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Dye to Protein | 5-20 fold | This should be optimized to achieve the desired Degree of Labeling (DOL). |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction with primary amines.[1][2] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Longer incubation times may increase the DOL. |
| Spectroscopic Properties of Coumarin 343 X NHS ester | ||
| Excitation Maximum (λ_max_) | 437 nm[1][3] | |
| Emission Maximum (λ_em_) | 477 nm[1][3] | |
| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹[1][3] | At 437 nm. |
| Correction Factor (CF₂₈₀) | 0.24[1] | CF₂₈₀ = A₂₈₀ of the dye / A_max_ of the dye. |
Experimental Protocols
Part 1: Activation of this compound to its NHS Ester
This protocol describes the in-situ generation of the amine-reactive Coumarin 343 X NHS ester.
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Dissolve this compound: Dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Activate the Dye:
-
In a microcentrifuge tube, combine the dissolved this compound with the appropriate volumes of EDC and NHS (or Sulfo-NHS) solutions in Activation Buffer.
-
The final concentrations should reflect a 10-fold molar excess of EDC and a 2-5-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature.[4]
-
Part 2: Labeling of Protein with Activated Coumarin 343 X NHS Ester
-
Prepare Protein Sample:
-
Dissolve the protein of interest in the Reaction Buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Ensure that the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.
-
-
Labeling Reaction:
-
Add the freshly prepared activated Coumarin 343 X NHS ester solution from Part 1 to the protein solution. The molar excess of the dye to the protein should be between 5 and 20-fold, depending on the desired degree of labeling.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0 or 1 M glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the Labeled Protein
It is crucial to remove the unreacted dye and byproducts from the labeled protein. Gel filtration chromatography is a common and effective method for this purpose.
-
Prepare the Desalting Column: Equilibrate a gel filtration desalting column (e.g., Sephadex G-25) with the desired storage buffer according to the manufacturer's instructions.
-
Purify the Conjugate:
-
Apply the reaction mixture to the top of the equilibrated column.
-
Elute the labeled protein with the storage buffer. The labeled protein will typically elute first, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the purified, labeled protein. The protein-containing fractions can often be identified by their color and by monitoring the absorbance at 280 nm.
-
Part 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Coumarin 343 (437 nm, A_max_).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the absorbance of the dye at this wavelength using the correction factor (CF₂₈₀).
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × path length)
-
where ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max_ / (ε_dye_ × path length)
-
where ε_dye_ is the molar extinction coefficient of Coumarin 343 at 437 nm (39,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Storage of Labeled Protein
Store the purified, labeled protein in an appropriate buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) and to aliquot the sample to avoid repeated freeze-thaw cycles. Protect the labeled protein from light.
Experimental Workflow Diagram```dot
Caption: Chemical reaction pathway for protein labeling with an NHS ester.
References
Application Notes and Protocols for Live-Cell Imaging with Coumarin 343 X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 343 and its derivatives are valuable fluorescent probes for live-cell imaging due to their bright blue emission, good quantum yields, and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of functionalized Coumarin 343, specifically Coumarin 343 X azide (B81097), in live-cell imaging applications. The primary focus is on covalent labeling of biomolecules through "click chemistry," a highly specific and bioorthogonal ligation reaction. These protocols are designed to guide researchers in labeling and visualizing various cellular components and processes.
Photophysical Properties of Coumarin 343
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Coumarin 343 exhibits favorable photophysical properties for live-cell imaging. A summary of its key characteristics is presented in Table 1.
| Photophysical Property | Value | Units | Reference(s) |
| Absorption Maximum (λabs) | 437 | nm | [1] |
| Emission Maximum (λem) | 477 | nm | [1] |
| Molar Extinction Coefficient (ε) | 39,000 | M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.63 | - | [1] |
| Fluorescence Lifetime (τF) | ~3.6 | ns | [1] |
Experimental Workflows and Protocols
Live-cell labeling with Coumarin 343 X azide typically involves a two-step process: metabolic incorporation of a bioorthogonal handle (an alkyne or azide) into the target biomolecule, followed by the click chemistry reaction with the fluorescently labeled probe.
Protocol for Metabolic Labeling of Proteins
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and grow to 50-70% confluency.
-
Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.
-
Metabolic Labeling: Replace the methionine-free medium with methionine-free medium supplemented with AHA or HPG at a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and protein synthesis rate.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated amino acid analog. The cells are now ready for the click chemistry reaction.
Protocol for Metabolic Labeling of Lipids
This protocol outlines the metabolic incorporation of an alkyne-modified fatty acid or isoprenoid analog into cellular lipids.
Materials:
-
Adherent mammalian cells (e.g., HeLa, COS-7)
-
Complete cell culture medium
-
Alkyne-modified lipid precursor (e.g., C15Alk for prenylation) stock solution (in DMSO)
-
(Optional) HMG-CoA reductase inhibitor (e.g., lovastatin)
-
PBS
Procedure:
-
Cell Seeding: Seed cells as described in section 2.1.
-
(Optional) Inhibition of Endogenous Synthesis: To enhance the incorporation of the alkyne-modified lipid, endogenous lipid synthesis can be inhibited. For example, when labeling prenylated proteins, pre-treat the cells with an HMG-CoA reductase inhibitor like lovastatin (B1675250) (25 µM) overnight.[2][3]
-
Metabolic Labeling: Add the alkyne-modified lipid precursor to the culture medium. For example, for prenylome labeling, use C15Alk at a final concentration of 10-50 µM.[2][3]
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[2][3]
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated lipid analog. The cells are now ready for the click chemistry reaction.
Click Chemistry Reaction Protocols
There are two main types of click chemistry reactions suitable for live-cell imaging: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to cells. The use of a copper-chelating ligand like THPTA is crucial to accelerate the reaction and minimize cytotoxicity.[4][5]
Materials:
-
Metabolically labeled cells
-
Coumarin 343 X azide stock solution (in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (in water)
-
Sodium ascorbate (B8700270) stock solution (in water, prepare fresh)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (in water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by adding the reagents in the following order to pre-warmed PBS:
-
Coumarin 343 X azide (final concentration: 10-50 µM)
-
Copper(II) sulfate (final concentration: 50-100 µM)
-
THPTA (final concentration: 250-500 µM; 5 equivalents to CuSO₄)
-
Sodium ascorbate (final concentration: 1-2.5 mM)
-
-
Labeling Reaction: Remove the PBS from the washed, metabolically labeled cells and add the click reaction cocktail.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the click chemistry reagents.
-
Imaging: The cells are now ready for imaging. Replace the PBS with an appropriate imaging medium (e.g., phenol (B47542) red-free medium).
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), making it highly biocompatible and ideal for live-cell imaging.[1][6][7] In this case, the metabolic labeling would introduce an azide handle, and a cyclooctyne-derivatized Coumarin 343 would be used. Assuming the user's "Coumarin 343 X" can be a cyclooctyne derivative, the following protocol applies.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycans)
-
Coumarin 343-cyclooctyne derivative (e.g., DBCO-Coumarin 343) stock solution (in DMSO)
-
PBS
-
Complete cell culture medium
Procedure:
-
Prepare Labeling Solution: Dilute the Coumarin 343-cyclooctyne derivative in pre-warmed complete culture medium to a final concentration of 20-50 µM.[1]
-
Labeling Reaction: Remove the PBS from the washed, metabolically labeled cells and add the labeling solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Gently wash the cells three times with warm PBS to remove the unreacted dye.[1]
-
Imaging: The cells are now ready for imaging in an appropriate imaging medium.
Live-Cell Imaging and Data Acquisition
Microscope Setup:
-
Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Use a filter set appropriate for Coumarin 343 (Excitation: ~440 nm, Emission: ~480 nm).
-
Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
Minimizing Phototoxicity: Phototoxicity is a major concern in live-cell imaging.[8][9] To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.
-
Keep exposure times as short as possible.
-
Use time-lapse imaging with the longest possible intervals that still capture the dynamics of the process of interest.
-
When not acquiring images, block the excitation light path.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Fluorescent Signal | - Inefficient metabolic labeling.- Inefficient click reaction.- Low expression of the target biomolecule.- Photobleaching. | - Optimize the concentration of the metabolic precursor and incubation time.- For CuAAC, ensure the sodium ascorbate is fresh and the catalyst components are added in the correct order.- For SPAAC, consider a more reactive cyclooctyne derivative.- Use a positive control cell line known to express the target.- Reduce excitation light intensity and exposure time; use an anti-fade mounting medium for fixed-cell controls. | [11][12] |
| High Background Fluorescence | - Incomplete washing to remove unbound dye.- Non-specific binding of the dye to cellular components.- Autofluorescence from the cells or medium. | - Increase the number and duration of washing steps.- Include a "no-click" control (cells with metabolic label but no catalyst) to assess non-specific binding.- Use a phenol red-free imaging medium. | [10] |
| Cell Death or Abnormal Morphology | - Cytotoxicity of the metabolic precursor.- Cytotoxicity of the click chemistry reagents (especially copper).- Phototoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the metabolic precursor.- For CuAAC, ensure the use of a protective ligand like THPTA and minimize the incubation time.- Reduce the excitation light intensity and duration of imaging. | [8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Coumarin 343 X Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Coumarin (B35378) 343 X azide (B81097), a blue-emitting fluorophore, in click chemistry-based bioconjugation. The protocols cover both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering versatile strategies for labeling biomolecules such as proteins and nucleic acids.
Introduction to Coumarin 343 X Azide
Coumarin 343 X azide is a fluorescent probe featuring a coumarin 343 core, which exhibits strong blue fluorescence, and an azide moiety for covalent labeling via "click chemistry". The "X" in its name denotes a spacer arm, often an aminohexanoyl linker, which enhances solubility and provides spatial separation between the dye and the target biomolecule. This separation minimizes potential interference of the fluorophore with the biomolecule's function. Its bioorthogonal reactivity, high quantum yield, and large Stokes shift make it a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Photophysical and Chemical Properties
The formation of a triazole ring upon click reaction with an alkyne can favorably modulate the photophysical properties of the coumarin fluorophore. Generally, this conjugation leads to an increase in the fluorescence quantum yield and a bathochromic (red) shift in the emission spectrum.
| Property | Coumarin 343 X Azide (Pre-Click) | Coumarin 343-Triazole Conjugate (Post-Click) |
| Excitation Maximum (λex) | ~437 nm | Similar to pre-click |
| Emission Maximum (λem) | ~477 nm | Bathochromic shift (up to +23 nm) observed in similar coumarin-triazoles.[1] |
| Molar Extinction Coeff. (ε) | ~39,000 cm⁻¹M⁻¹ | Generally maintained |
| Fluorescence Quantum Yield (Φ) | ~0.63 | Increase of 1.2- to 9-fold observed in similar coumarin-triazoles.[1] |
| Labeling Chemistry | CuAAC or SPAAC | Stable triazole linkage |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and high-yielding reaction that utilizes a copper(I) catalyst to ligate terminal alkynes and azides. This protocol is suitable for labeling purified alkyne-modified biomolecules in vitro.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
Coumarin 343 X azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
DMSO (for dissolving dye)
-
Purification system (e.g., size-exclusion chromatography columns)
Protocol for Labeling an Alkyne-Modified Protein:
-
Preparation of Stock Solutions:
-
Coumarin 343 X azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-Protein: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and Coumarin 343 X azide. A 10-fold molar excess of the dye over the protein is a good starting point.
-
Add the reaction buffer to bring the total volume to the desired amount, ensuring the final protein concentration is appropriate for the reaction.
-
-
Initiation of the Click Reaction:
-
Prepare a premix of the copper catalyst by combining the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution at a 1:5 molar ratio (e.g., 10 µL of CuSO₄ and 50 µL of THPTA). Vortex briefly.
-
Add the CuSO₄:THPTA premix to the protein-dye mixture. The recommended final concentration of CuSO₄ is between 50 µM and 250 µM.
-
To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted Coumarin 343 X azide and copper catalyst using a desalting column or size-exclusion chromatography (SEC).
-
Collect the fractions containing the labeled protein. The success of the conjugation can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~437 nm (for the coumarin dye).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method ideal for labeling biomolecules in environments where copper is cytotoxic, such as in living cells. This protocol describes the labeling of a biomolecule that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized biomolecule (e.g., protein)
-
Coumarin 343 X azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving dye)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Protocol for Labeling a DBCO-Functionalized Protein:
-
Preparation of Stock Solutions:
-
Coumarin 343 X azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
DBCO-Protein: Prepare the protein solution at a concentration of 1-10 mg/mL in an azide-free reaction buffer like PBS, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein with Coumarin 343 X azide. A molar excess of 1.5 to 10 equivalents of the dye is recommended to ensure efficient conjugation.
-
If necessary, add more reaction buffer. The final concentration of DMSO should be kept low (ideally <10%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the specific DBCO reagent and the biomolecule.
-
-
Purification:
-
Purify the labeled protein from unreacted dye using dialysis, size-exclusion chromatography, or a desalting column.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Visualized Workflows and Mechanisms
General Bioconjugation Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with Coumarin 343 X azide.
Caption: General workflow for biomolecule labeling using click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
This diagram shows the catalytic cycle of the CuAAC reaction.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
This diagram illustrates the catalyst-free SPAAC reaction.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Concluding Remarks
Coumarin 343 X azide is a versatile and highly fluorescent probe for the specific labeling of biomolecules through click chemistry. The choice between CuAAC and SPAAC protocols depends on the specific application, with CuAAC being a rapid and efficient method for in vitro conjugations and SPAAC offering a bioorthogonal approach for copper-sensitive systems and live-cell imaging. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their scientific endeavors.
References
Application Notes and Protocols for Coumarin 343 X Carboxylic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Coumarin 343 X carboxylic acid, a blue-emitting fluorophore, in various fluorescence microscopy applications. This versatile dye is particularly well-suited for labeling biomolecules and nanoparticles, enabling visualization of cellular structures, tracking of dynamic processes, and studying molecular interactions.
Properties of this compound
This compound is a fluorescent dye characterized by its strong blue emission. Its key properties are summarized in the table below, making it a valuable tool for a range of fluorescence-based assays. The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules after activation, for instance as an N-hydroxysuccinimide (NHS) ester.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_max_) | 437 nm | [1][2] |
| Maximum Emission Wavelength (λ_em_) | 477 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [1][2] |
| Molecular Formula | C₂₂H₂₆N₂O₅ | [1] |
| Molecular Weight | 398.45 g/mol | [1] |
| Solubility | Good in DMF and DMSO | [1][3] |
| Appearance | Yellow crystals | [1] |
Key Applications in Fluorescence Microscopy
This compound is a versatile dye with several applications in fluorescence microscopy, primarily after conjugation to a molecule of interest.
-
Immunofluorescence: After conversion to a reactive ester (e.g., NHS ester), the dye can be conjugated to primary or secondary antibodies to visualize specific proteins and cellular structures. Its blue emission provides an excellent color for multiplexing with green and red fluorophores.
-
Nanoparticle Tracking: The dye can be used to label nanoparticles to study their uptake, trafficking, and localization within cells.[4] This is particularly relevant for drug delivery research.
-
Förster Resonance Energy Transfer (FRET): Coumarin 343 can serve as a FRET donor for fluorescein (B123965) (FAM) and other suitable acceptor dyes.[1][2][3][5] This allows for the study of protein-protein interactions and conformational changes in live cells.[6][7][8][9][10]
-
Protein Aggregation Studies: Coumarin derivatives have been employed to study the formation of protein aggregates, which is implicated in various neurodegenerative diseases.
Experimental Protocols
Protocol for Antibody Conjugation using Coumarin 343 X NHS Ester
This protocol describes the conjugation of this compound to an antibody after its activation to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of this compound to NHS ester:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of DSC or a combination of NHS and EDC.
-
Stir the reaction at room temperature for 1-2 hours in the dark.
-
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the activated Coumarin 343 X NHS ester solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 437 nm (for Coumarin 343).
-
Calculate the protein concentration and the dye concentration using the molar extinction coefficients of the antibody and this compound.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 7.
-
Protocol for Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a Coumarin 343-conjugated secondary antibody for the detection of a primary antibody in fixed cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
Coumarin 343-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Coumarin 343-conjugated secondary antibody in blocking buffer (typically 1-10 µg/mL).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Coumarin 343 (e.g., DAPI or blue channel).
-
Visualizations
Experimental Workflow for Immunofluorescence
Caption: General workflow for immunofluorescence staining.
Signaling Pathway: FRET-based Detection of Protein-Protein Interaction
This diagram illustrates the principle of using Coumarin 343 as a FRET donor to detect the interaction between two proteins, Protein A and Protein B.
Caption: Principle of FRET for detecting protein interaction.
Application in Drug Development: Tracking Nanoparticle Uptake
This compound can be conjugated to nanoparticles to visualize and quantify their uptake into cells, providing valuable insights for the development of drug delivery systems.
Protocol for Labeling Nanoparticles and Cellular Uptake Study
Materials:
-
Nanoparticles with surface amine groups
-
Coumarin 343 X NHS ester (prepared as in Protocol 3.1)
-
Cell culture medium
-
Cells plated in imaging dishes
-
Confocal microscope
Procedure:
-
Nanoparticle Labeling:
-
Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a molar excess of Coumarin 343 X NHS ester to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing, protected from light.
-
Remove unreacted dye by repeated centrifugation and resuspension in fresh buffer or by dialysis.
-
-
Cellular Uptake:
-
Add the Coumarin 343-labeled nanoparticles to the cell culture medium at the desired concentration.
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
-
Imaging:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Image the cells using a confocal microscope with excitation at ~440 nm and emission collection at ~480 nm.
-
Co-staining with organelle-specific markers can be performed to determine the subcellular localization of the nanoparticles.
-
Workflow for Nanoparticle Uptake Study
Caption: Workflow for nanoparticle uptake and imaging.
References
- 1. This compound (A270131) | Antibodies.com [antibodies.com]
- 2. This compound, 946123-11-1 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Hydroxyl Radicals Using Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of coumarin (B35378) derivatives as fluorescent probes for the detection and quantification of hydroxyl radicals (•OH). Coumarin-based probes offer a sensitive and reliable method for studying oxidative stress in various biological and chemical systems.
Introduction
Hydroxyl radicals are highly reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, aging, and the development of diseases such as cancer and neurodegenerative disorders.[1][2][3] The short-lived and highly reactive nature of hydroxyl radicals makes their direct detection challenging.[4][5] Coumarin derivatives have emerged as effective fluorescent probes for the indirect detection of •OH.[3]
The underlying principle of detection lies in the reaction of a non-fluorescent or weakly fluorescent coumarin derivative with a hydroxyl radical. This reaction, typically a hydroxylation of the coumarin ring, yields a highly fluorescent product, most commonly 7-hydroxycoumarin or its derivative.[3][6][7] The resulting increase in fluorescence intensity is directly proportional to the concentration of hydroxyl radicals, allowing for their quantification.[6][8]
Featured Coumarin-Based Probes
Several coumarin derivatives have been developed and utilized for hydroxyl radical detection, each with specific characteristics and applications.
-
Coumarin-3-carboxylic acid (CCA): A widely used probe that reacts with •OH to form the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid (7-OH-CCA).[6][9][10] Its carboxylic acid group allows for conjugation to other molecules for targeted detection.[11]
-
Dicoumarin-Polyamine Conjugates: These probes, such as N1,N12-bis[2-oxo-2H-chromene-3-carbonyl]-1,12-diamine-4,9-diazadodecane, are designed to bind to DNA, enabling the detection of hydroxyl radicals in close proximity to genetic material.[6][8]
-
Phospholipid-Linked Coumarin (DPPEC): This derivative incorporates a phospholipid moiety, allowing it to localize within lipid membranes for the specific detection of •OH in cellular membranes.[11][12]
-
Dual-Emissive Silica (B1680970) Nanohybrid Probe: This system utilizes coumarin-3-carboxylic acid immobilized on a silica nanoparticle surface, which also encapsulates a red fluorescent dye as an internal reference. This ratiometric approach provides a more quantitative analysis of •OH levels.[13]
Quantitative Data Summary
The performance of various coumarin-based probes for hydroxyl radical detection is summarized in the table below. This data is essential for selecting the appropriate probe for a specific application.
| Probe Name | Linear Detection Range | Limit of Detection (LOD) | Excitation (nm) | Emission (nm) | Key Features & Applications |
| Coumarin-3-carboxylic acid (CCA) | Not explicitly stated | Not explicitly stated | ~395 | ~450 | General-purpose probe for aqueous environments, can be conjugated to other molecules.[9] |
| MOPC (a novel coumarin derivative) | 0–94.34 μM | Not explicitly stated | 245 | 364 | Good selectivity over other ROS and metal ions; suitable for assessing •OH-scavenging efficiency of compounds. |
| Dicoumarin-Polyamine 5 | 0–10 Gy (gamma radiation dose) | Not explicitly stated | Not specified | Not specified | DNA-targeting probe for detecting •OH in the vicinity of DNA.[6][8] |
| Dual-Emissive Silica Nanohybrid Probe | Not explicitly stated | 1.65 μM | Not specified | Not specified | Ratiometric detection for improved quantitative analysis; high selectivity.[13] |
| N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide (Compound 7) | 0–11.0 Gy (gamma radiation dose) | Not explicitly stated | Not specified | Not specified | Higher fluorescent quantum yield compared to CCA; designed for DNA binding.[14] |
Experimental Protocols
General Protocol for •OH Detection using Coumarin-3-carboxylic acid (CCA)
This protocol describes a general method for detecting hydroxyl radicals generated by a Fenton-like reaction using CCA as the probe.
Materials:
-
Coumarin-3-carboxylic acid (CCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Preparation: Prepare a stock solution of CCA in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in PBS (e.g., 50 µM).
-
Hydroxyl Radical Generation:
-
To the CCA solution, add FeSO₄ to a final concentration of 100 µM.
-
Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 200 µM.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to approximately 395 nm and the emission wavelength to approximately 450 nm.
-
Measure the fluorescence intensity of the solution.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of 7-OH-CCA formed, which is proportional to the concentration of hydroxyl radicals generated. A calibration curve can be prepared using a standard solution of 7-OH-CCA to quantify the results.
Protocol for In Vitro •OH Detection in Cell Culture
This protocol outlines a method for detecting intracellular hydroxyl radicals in cultured cells using a cell-permeable coumarin derivative.
Materials:
-
Cell-permeable coumarin probe (e.g., a suitable esterified derivative of CCA)
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium
-
Inducer of oxidative stress (e.g., H₂O₂ or a pro-oxidant drug)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the cell-permeable coumarin probe (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) and incubate for the desired time.
-
-
Imaging or Fluorescence Measurement:
-
For imaging, observe the cells under a fluorescence microscope using appropriate filter sets (e.g., DAPI or blue fluorescence channel).
-
For quantitative analysis, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence indicates the generation of hydroxyl radicals. Compare the fluorescence intensity of treated cells to that of untreated control cells.
Visualizations
Reaction Mechanism of Coumarin with Hydroxyl Radical
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Online chemiluminescence determination of the hydroxyl radical using coumarin as a probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of coumarin-polyamine-based molecular probe for the detection of hydroxyl radicals generated by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipid-linked coumarin: a fluorescent probe for sensing hydroxyl radicals in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual-emissive fluorescence measurements of hydroxyl radicals using a coumarin-activated silica nanohybrid probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and application of molecular probe for detection of hydroxyl radicals produced by Na125I and γ-rays in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescently Tagging Synthetic Polymers with Coumarin for Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of interactions between synthetic polymers and nucleic acids is a cornerstone of advancements in gene therapy, drug delivery, and diagnostics. Fluorescent labeling of these polymers provides a powerful tool for visualizing and quantifying these interactions. Coumarin (B35378) dyes, a class of fluorophores with advantageous photophysical properties, have emerged as a versatile option for tagging synthetic polymers. Their relatively small size, high quantum yield, and sensitivity to the local environment make them ideal probes for monitoring polymer-nucleic acid binding, cellular uptake, and intracellular trafficking.[] This document provides detailed application notes and protocols for the synthesis of coumarin-tagged synthetic polymers and their use in nucleic acid studies.
Advantages of Coumarin for Polymer Tagging
Coumarin and its derivatives offer several benefits for labeling synthetic polymers in the context of nucleic acid research:
-
Favorable Photophysical Properties: Coumarin dyes typically exhibit strong absorption in the near-UV to blue region of the spectrum (350–450 nm) and emit in the blue-to-green region (400–550 nm).[] This spectral range minimizes interference from autofluorescence in biological samples.
-
Environmental Sensitivity: The fluorescence emission of certain coumarin derivatives is sensitive to the polarity of their microenvironment. This property can be exploited to probe the binding of the polymer to nucleic acids, as the local environment of the dye changes upon complexation.
-
High Quantum Yields and Photostability: Many coumarin derivatives display high fluorescence quantum yields and good photostability, enabling sensitive detection and prolonged imaging experiments.[]
-
Versatile Chemistry: The coumarin scaffold can be readily functionalized with various reactive groups, allowing for straightforward conjugation to a wide range of polymer backbones.[2]
Applications in Nucleic Acid Studies
Coumarin-tagged synthetic polymers are valuable tools for a variety of applications in nucleic acid research, including:
-
Monitoring Polymer-Nucleic Acid Complexation: The interaction between cationic polymers and anionic nucleic acids can be monitored by changes in the fluorescence intensity or emission wavelength of the coumarin tag. This is often used to determine the optimal polymer-to-nucleic acid ratio for complex formation.[3][4]
-
Gene Delivery and Cellular Uptake: Fluorescently labeled polymers carrying nucleic acid cargo (e.g., siRNA, pDNA) can be tracked as they are taken up by cells. This allows for the optimization of delivery vectors and the study of uptake mechanisms.
-
Development of Biosensors: The sensitivity of coumarin's fluorescence to its environment can be harnessed to develop "turn-on" or ratiometric fluorescent probes for specific nucleic acid sequences.
-
Gel Electrophoresis Shift Assays: Tagging the polymer allows for visualization of the polymer-nucleic acid complex in gel electrophoresis, providing a straightforward method to assess binding.[3][4]
Experimental Workflow and Methodologies
The overall process of utilizing coumarin-tagged polymers for nucleic acid studies involves several key stages, from synthesis to final application.
References
- 2. mdpi.com [mdpi.com]
- 3. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mitochondrial pH Changes Using a Mitochondria-Targeted Coumarin 343 Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial pH (pHm) is a critical parameter in cellular physiology, maintained at approximately 8.0 in healthy cells. This alkaline environment is essential for the proper functioning of the electron transport chain and ATP synthesis. Deviations in pHm are associated with various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Therefore, the ability to accurately monitor mitochondrial pH changes in live cells is of significant importance in biomedical research and drug development.
This document provides detailed application notes and protocols for the use of a mitochondria-targeted Coumarin (B35378) 343 derivative, herein referred to as Mito-C343-pH , for the ratiometric fluorescence imaging of mitochondrial pH. This probe is conceptually based on a Coumarin 343 fluorophore conjugated to a lipophilic triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix. The pH-sensitive fluorescence of the coumarin moiety allows for the quantification of pHm.
Principle of Measurement
The fluorescence of the coumarin core of Mito-C343-pH is pH-dependent. In a typical ratiometric approach, the probe is designed to have two distinct excitation or emission peaks that respond differently to pH changes. By calculating the ratio of the fluorescence intensities at these two wavelengths, a quantitative measure of pH can be obtained that is independent of probe concentration, photobleaching, and instrumental parameters. For this conceptual probe, we will consider a dual-excitation ratiometric system, a common strategy for coumarin-based pH sensors.
Data Presentation
Table 1: Spectral Properties of a Conceptual Mito-C343-pH Probe
| Property | Value | Reference |
| Excitation Maximum (pH-insensitive) | ~405 nm | Conceptual |
| Excitation Maximum (pH-sensitive) | ~450 nm | Conceptual |
| Emission Maximum | ~480 nm | [1] |
| pKa | ~7.9 | [2] |
| Recommended Concentration | 1-10 µM | General Protocol |
| Solvent for Stock Solution | DMSO | General Protocol |
Table 2: Example Ratiometric Calibration Data
| pH | Ratio (F450/F405) |
| 6.5 | 0.8 |
| 7.0 | 1.5 |
| 7.5 | 2.5 |
| 8.0 | 4.0 |
| 8.5 | 5.5 |
| 9.0 | 6.0 |
Note: This data is illustrative and a calibration curve must be generated for each experimental setup.
Experimental Protocols
Protocol 1: Live Cell Staining with Mito-C343-pH
This protocol describes the general procedure for staining live cells with a mitochondria-targeted Coumarin 343 pH probe.
Materials:
-
Mito-C343-pH
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Micropipettes
Procedure:
-
Prepare a stock solution: Dissolve Mito-C343-pH in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare the loading solution: Dilute the Mito-C343-pH stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM.
-
Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells once with pre-warmed imaging medium. c. Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash: a. Remove the loading solution. b. Wash the cells two to three times with pre-warmed imaging medium to remove any excess probe.
-
Imaging: Proceed immediately to fluorescence imaging.
Protocol 2: In Situ Calibration of Mitochondrial pH
This protocol describes how to generate a calibration curve to correlate the fluorescence ratio of Mito-C343-pH to the mitochondrial pH. This is achieved by equilibrating the intramitochondrial pH with the extracellular pH using a combination of ionophores.
Materials:
-
Cells stained with Mito-C343-pH (from Protocol 1)
-
Calibration buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) containing 10 µM nigericin (B1684572) and 10 µM valinomycin (B1682140).
-
Fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Prepare Calibration Buffers: Prepare a set of buffers with known pH values spanning the expected mitochondrial pH range. Add nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore) to each buffer to equilibrate the pH across the mitochondrial membrane.
-
Equilibration: a. After staining the cells with Mito-C343-pH, replace the imaging medium with the first calibration buffer (e.g., pH 6.5). b. Incubate for 5-10 minutes to allow for pH equilibration.
-
Image Acquisition: a. Acquire fluorescence images of the cells using the two excitation wavelengths (e.g., 405 nm and 450 nm) and the emission wavelength (~480 nm). b. It is crucial to keep the imaging parameters (laser power, exposure time, gain) constant for all calibration points.
-
Repeat for all pH values: Repeat steps 2 and 3 for each calibration buffer, proceeding from acidic to alkaline pH.
-
Image Analysis: a. For each pH value, select regions of interest (ROIs) corresponding to the mitochondria. b. Measure the average fluorescence intensity for each excitation wavelength within the ROIs. c. Calculate the ratio of the intensities (e.g., I450/I405).
-
Generate Calibration Curve: Plot the calculated ratios against the corresponding pH values to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into mitochondrial pH values.
Mandatory Visualizations
Caption: Principle of Mito-C343-pH for mitochondrial pH sensing.
Caption: Workflow for mitochondrial pH measurement using Mito-C343-pH.
References
Troubleshooting & Optimization
How to improve the solubility of Coumarin 343 X carboxylic acid in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Coumarin (B35378) 343 X carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is Coumarin 343 X carboxylic acid poorly soluble in aqueous buffers?
A1: this compound is a largely non-polar molecule. Its solubility in aqueous solutions is limited due to the hydrophobic nature of the coumarin core. While the carboxylic acid group provides some hydrophilicity, especially at higher pH, the overall molecule retains significant non-polar character.
Q2: What is the recommended first step for dissolving this compound for use in aqueous solutions?
A2: The most reliable method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into the desired aqueous buffer.[1] This approach avoids the difficulty of directly dissolving the solid dye in water.
Q3: What are the best organic solvents for creating a stock solution of this compound?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended solvents for preparing a concentrated stock solution.[1]
Q4: How does pH affect the solubility of this compound in aqueous buffers?
A4: As a carboxylic acid, the solubility of Coumarin 343 X is pH-dependent. At a pH above its pKa, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer will generally increase the solubility of the dye.
Q5: Are there other methods to enhance the aqueous solubility of this dye?
A5: Yes, several strategies can be employed, including the use of co-solvents, surfactants, and cyclodextrins. These methods are particularly useful when a higher concentration of the dye is required in an aqueous environment than can be achieved by simple dilution of a stock solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution into aqueous buffer. | The concentration of the dye in the final aqueous solution exceeds its solubility limit. | - Increase the dilution factor to lower the final concentration.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment (typically not exceeding 1-5% v/v).- Add the stock solution to the aqueous buffer slowly while vortexing to prevent localized high concentrations. |
| Cloudy or hazy aqueous working solution. | Incomplete dissolution of the dye or the presence of impurities. | - Ensure the stock solution is fully dissolved before dilution.- Gently warm the solution or use sonication to aid dissolution.- Filter the final working solution through a 0.22 µm syringe filter. |
| Low fluorescence intensity in the final assay. | The dye concentration is too low due to poor solubility or the solvent is quenching the fluorescence. | - Use one of the solubility enhancement methods described in the protocols below.- Ensure the final concentration of organic solvents like DMSO is kept to a minimum, as high concentrations can affect fluorescence.[2][3][4] |
| Difficulty dissolving the solid dye to make a stock solution. | The dye has absorbed moisture, or the solvent is not of high enough purity. | - Ensure the dye is stored in a desiccated environment.- Use anhydrous, high-purity DMSO or DMF. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 398.45 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out 3.98 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Improving Solubility by pH Adjustment
Objective: To prepare a working solution of this compound in an aqueous buffer by increasing the pH.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
0.1 M Sodium hydroxide (B78521) (NaOH) or another suitable base
-
pH meter
Procedure:
-
Start with your desired aqueous buffer.
-
Once the desired pH is reached and stable, add the required volume of the this compound stock solution to the buffer to achieve the final desired concentration.
-
If any precipitation occurs, you may need to further increase the pH or use a lower final concentration of the dye.
Protocol 3: Using a Surfactant (Pluronic® F-127) to Enhance Solubility
Objective: To prepare a working solution of this compound using a non-ionic surfactant to improve solubility, often used for cell-based assays.[5][6][7][8][9]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pluronic® F-127, 20% in DMSO
-
Aqueous buffer or cell culture medium
Procedure:
-
Immediately before use, mix equal volumes of the 10 mM this compound stock solution and the 20% Pluronic® F-127 solution in a microcentrifuge tube.
-
Add the mixture from step 1 to your aqueous buffer or cell culture medium to achieve the desired final dye concentration. The final concentration of Pluronic® F-127 should be kept low, typically below 0.1% (w/v), to avoid cellular toxicity.[6]
-
Vortex the final solution gently before use.
Protocol 4: Using Cyclodextrins to Improve Solubility
Objective: To prepare a working solution of this compound using a cyclodextrin (B1172386) to form an inclusion complex and enhance solubility.[10][11][12][13][14]
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 1-5% (w/v).
-
Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture at room temperature for several hours, or overnight, protected from light, to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved dye. The resulting clear solution contains the solubilized dye-cyclodextrin complex.
Quantitative Data Summary
The following table provides an illustrative summary of expected solubility improvements based on the methods described. The exact values will need to be determined empirically for this compound.
| Method | Aqueous Buffer (pH 7.4) | Expected Solubility Improvement | Notes |
| Direct Dissolution | PBS | Very Low (< 1 µM) | Not recommended. |
| Co-solvent (DMSO) | PBS + 1% DMSO | Low (~1-10 µM) | Limited by the tolerance of the assay to DMSO. |
| pH Adjustment | Carbonate Buffer (pH 9.0) | Moderate (~10-50 µM) | Dependent on the pKa of the carboxylic acid. |
| Surfactant | PBS + 0.05% Pluronic® F-127 | Moderate to High (> 50 µM) | Surfactant concentration must be optimized for the specific application. |
| Cyclodextrin | PBS + 2% HP-β-CD | Moderate to High (> 50 µM) | Requires time for complex formation. |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usbio.net [usbio.net]
- 9. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Techniques to prevent photobleaching of Coumarin 343 fluorophores.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of Coumarin (B35378) 343 fluorophores. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the longevity and quality of your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Coumarin 343?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Coumarin 343, upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise image quality, reduce the duration of time-lapse imaging, and introduce artifacts in quantitative fluorescence measurements. The primary mechanisms behind photobleaching involve the reaction of the excited fluorophore with molecular oxygen, leading to the formation of non-fluorescent products.
Q2: What are the main strategies to minimize photobleaching of Coumarin 343?
A2: There are three primary strategies to combat the photobleaching of Coumarin 343:
-
Optimize Imaging Parameters: Reduce the intensity and duration of excitation light exposure.
-
Use Antifade Reagents: Incorporate chemical compounds into the mounting medium or live-cell imaging buffer that quench reactive oxygen species.
-
Proper Sample Preparation: Ensure the mounting medium has an appropriate pH and refractive index to maximize signal and minimize required exposure.
Q3: Can I completely eliminate photobleaching?
A3: While it is not possible to completely eliminate photobleaching, the techniques outlined in this guide can significantly reduce its rate, thereby extending the useful imaging time for your Coumarin 343-labeled samples.
Q4: Are there more photostable alternatives to Coumarin 343?
A4: Yes, for applications that require exceptional photostability, alternative fluorophores such as Alexa Fluor™ dyes may be more suitable.[1] However, with the proper techniques, the photostability of Coumarin 343 can be greatly improved for many applications.
Troubleshooting Guides
Issue: Rapid Loss of Fluorescence Signal
If you are experiencing a rapid decrease in the fluorescence intensity of your Coumarin 343-labeled sample during imaging, follow these troubleshooting steps:
-
Reduce Excitation Light Intensity:
-
Action: Decrease the power of your laser or the intensity setting of your lamp. Use a neutral density filter if necessary.
-
Rationale: Lowering the excitation intensity reduces the rate at which fluorophores enter the excited state and, consequently, the rate of photobleaching.
-
-
Minimize Exposure Time:
-
Action: Use the shortest possible exposure time that still provides a sufficient signal-to-noise ratio. For time-lapse imaging, increase the interval between acquisitions.
-
Rationale: Less time under illumination directly translates to less photobleaching.
-
-
Incorporate an Antifade Reagent:
-
Action: For fixed samples, use a mounting medium containing an antifade reagent like n-propyl gallate or a commercial formulation. For live-cell imaging, add an antioxidant like Trolox to your imaging buffer.
-
Rationale: Antifade reagents scavenge reactive oxygen species that are the primary cause of photobleaching.
-
-
Check the Mounting Medium's pH:
-
Action: Ensure your mounting medium has a slightly alkaline pH (around 8.0-8.5).
-
Rationale: The fluorescence of many dyes, including coumarins, is pH-sensitive, and a slightly basic environment can enhance brightness, potentially allowing for lower excitation intensity.
-
Quantitative Data on Antifade Reagent Performance
While specific quantitative data for Coumarin 343 with a wide range of antifade reagents is limited in publicly available literature, a study on a generic coumarin dye demonstrates the significant impact of a commercial antifade reagent, Vectashield (which contains p-phenylenediamine), on photostability.
| Mounting Medium | Half-life of Coumarin Fluorescence (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25 |
| Vectashield | 106 |
This data illustrates a greater than four-fold increase in the photostability of a coumarin dye when using an antifade reagent.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium for Fixed Cells
n-Propyl gallate is a widely used and effective antifade reagent for fixed-cell imaging.
Materials:
-
n-Propyl gallate (e.g., Sigma-Aldrich P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Tris buffer (1M, pH 8.0)
-
Deionized water
-
50 mL conical tube
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Prepare a 20% (w/v) n-Propyl Gallate Stock Solution:
-
Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF.
-
Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
-
Prepare the Glycerol/PBS Mixture:
-
In a 50 mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
-
-
Combine and Mix:
-
While vigorously vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Continue to vortex until the solution is homogeneous. Gentle warming to 37°C can aid in dissolution.
-
-
Adjust pH (Optional but Recommended):
-
For a final volume of 10 mL, you can prepare a buffered mounting medium with a final concentration of 20 mM Tris at pH 8.0 for enhanced fluorescence.
-
-
Storage:
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light. For short-term use, it can be kept at 4°C for a few weeks.
-
Applying the Mounting Medium:
-
After the final wash of your stained cells on a coverslip, carefully remove excess buffer with the edge of a Kimwipe.
-
Place a small drop (5-10 µL) of the n-propyl gallate mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Allow the nail polish to dry completely before imaging.
Protocol 2: Using Trolox for Live-Cell Imaging
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a cell-permeable antioxidant that can be added to the imaging medium to reduce photobleaching during live-cell experiments.
Materials:
-
Trolox (stock solution, e.g., 100 mM in ethanol (B145695) or water)
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, HBSS)
-
Your Coumarin 343-labeled live cells
Procedure:
-
Prepare Trolox-Containing Imaging Medium:
-
On the day of the experiment, dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration of 0.1 to 1 mM.
-
The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to test a range of concentrations.
-
-
Equilibrate Cells with Trolox Medium:
-
Remove the existing culture medium from your cells.
-
Gently wash the cells once with the pre-warmed Trolox-containing imaging medium.
-
Add the final volume of Trolox-containing imaging medium to your cells and incubate for at least 15-30 minutes at 37°C and 5% CO2 before imaging.
-
-
Image Your Cells:
-
Proceed with your live-cell imaging experiment, keeping the cells in the Trolox-containing medium throughout the acquisition.
-
Important Considerations for Live-Cell Imaging with Trolox:
-
Cell Health: Monitor your cells for any signs of toxicity, although Trolox is generally well-tolerated by many cell lines.
-
Ethanol Concentration: If your Trolox stock is in ethanol, ensure the final concentration of ethanol in the imaging medium is not detrimental to your cells (typically <0.5%).
-
Controls: Include a control group of cells imaged without Trolox to accurately assess its effect on photobleaching and cell behavior in your specific experiment.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the mechanism of photobleaching and the workflow for using antifade reagents.
Caption: Mechanism of photobleaching for Coumarin 343.
Caption: Experimental workflows for using antifade reagents.
References
Optimizing labeling reaction conditions for Coumarin 343 X NHS ester.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing your labeling reactions with Coumarin 343 X NHS ester.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal After Labeling
If you observe a weak or absent fluorescence signal from your labeled molecule, it may not always indicate a failed reaction. Several factors can contribute to this issue. A systematic troubleshooting approach is essential to pinpoint the cause.
Possible Cause & Troubleshooting Steps
-
Poor Labeling Efficiency:
-
Verify Labeling Chemistry: Coumarin 343 X NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) on your target molecule. Confirm that your protein or molecule has accessible primary amines.
-
Check Reaction Buffer pH: The pH of the labeling reaction is critical. For NHS ester reactions, the optimal pH range is 8.3-8.5. Verify the pH of your buffer with a calibrated pH meter.
-
Avoid Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency. Use recommended buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.
-
Assess Dye Quality: Ensure the Coumarin 343 X NHS ester has been stored correctly at -20°C in the dark and desiccated to prevent degradation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.
-
Optimize Dye-to-Molecule Ratio: A suboptimal molar ratio can lead to under-labeling. A 10- to 20-fold molar excess of the dye is a good starting point for optimization.
-
Confirm Target Molecule Concentration: Accurate concentration of your protein or molecule is crucial for calculating the correct molar ratios for labeling.
-
-
Instrument Settings:
-
Excitation and Emission Wavelengths: Ensure your instrument's excitation and emission wavelengths are correctly set for Coumarin 343 (Excitation max: ~437 nm, Emission max: ~477 nm).
-
-
Protein-Specific Effects:
-
Fluorescence Quenching: Amino acid residues like tryptophan or tyrosine in close proximity to the attached dye can quench its fluorescence.
-
Issue 2: Inconsistent Labeling Results
Variability in labeling efficiency between experiments can be frustrating. The following factors are common sources of inconsistency.
Possible Cause & Troubleshooting Steps
-
Reagent Instability:
-
NHS Ester Hydrolysis: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. The rate of hydrolysis is highly pH-dependent. Always prepare the NHS ester solution fresh in anhydrous DMSO or DMF and add it to the reaction buffer immediately. Do not store NHS esters in aqueous solutions.
-
DMF Quality: Degraded DMF can contain amines that will react with the NHS ester. Use high-quality, anhydrous DMF.
-
-
Buffer Variability:
-
pH Fluctuation: Ensure consistent pH of the reaction buffer across all experiments.
-
Contaminants: The presence of primary amine contaminants in any of your reagents will interfere with the labeling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Coumarin 343 X NHS ester?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5. At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.
Q2: Which buffers should I use for the labeling reaction?
Phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate buffer are all suitable for NHS ester labeling reactions. A 0.1 M sodium bicarbonate solution naturally has a pH in the optimal range.
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the primary amines on your target molecule, leading to low labeling efficiency.
Q4: How should I prepare and store the Coumarin 343 X NHS ester?
Store the solid Coumarin 343 X NHS ester at -20°C in a dark, desiccated environment. For the labeling reaction, dissolve the required amount in high-quality, anhydrous DMSO or DMF immediately before use. A solution of the NHS ester in DMF or DMSO can be stored for 1-2 months at -20°C.
Q5: What is the recommended molar excess of dye to protein?
A molar excess of 8 to 10 is a good starting point for mono-labeling of many common proteins. However, the optimal ratio may vary depending on the protein and its number of accessible primary amines, so optimization may be required. For some applications, a 10- to 20-fold molar excess is a good starting point for optimization.
Q6: What is a typical protein concentration for labeling?
The optimal biomolecule concentration for labeling is between 1-10 mg/mL. Higher protein concentrations can lead to higher labeling efficiency.
Q7: How long should the labeling reaction be incubated?
The incubation time can vary. Common protocols suggest incubating for 1 to 4 hours at room temperature or overnight on ice.
Q8: How do I remove the unreacted dye after the labeling reaction?
Gel filtration is the most common method for separating the labeled protein from unreacted dye and byproducts. Other methods like dialysis, and for proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can also be used.
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-Life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.3 - 8.5 | |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | |
| Biomolecule Concentration | 1 - 10 mg/mL | |
| Molar Excess of NHS Ester | 8-20 fold | |
| Incubation Time | 1-4 hours at room temperature or overnight on ice | |
| Solvent for NHS Ester | Anhydrous DMSO or DMF |
Experimental Protocols
General Protocol for Labeling a Protein with Coumarin 343 X NHS Ester
This protocol is a general guideline and may require optimization for your specific protein.
1. Preparation of Reagents
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. If your protein is in a buffer containing amines, perform a buffer exchange into the labeling buffer.
-
Coumarin 343 X NHS Ester Stock Solution: Immediately before use, dissolve the Coumarin 343 X NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
2. Labeling Reaction
-
Add the calculated amount of the Coumarin 343 X NHS ester stock solution to your protein solution. A common starting point is a molar excess of 8-10 fold of the dye to the protein.
-
Mix thoroughly by vortexing or gentle inversion.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Labeled Protein
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the storage buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
4. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at ~437 nm (for Coumarin 343).
-
Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
Visualizations
Troubleshooting low fluorescence signal in Coumarin 343 X experiments.
Welcome to the technical support center for Coumarin (B35378) 343 X experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in their experiments involving Coumarin 343 and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a weak or no fluorescence signal from my Coumarin 343-labeled sample. What are the primary areas to investigate?
A weak or absent fluorescence signal can originate from various factors throughout your experimental workflow. A systematic approach is essential to pinpoint the root cause. The main areas to investigate include:
-
Instrumentation and Settings: Incorrect filter sets, excitation/emission wavelengths, and detector gain.
-
Photobleaching: Degradation of the fluorophore due to excessive light exposure.
-
Environmental Factors: Suboptimal pH, solvent polarity, or the presence of quenching agents in your buffer.
-
Labeling Efficiency: Incomplete or inefficient conjugation of Coumarin 343 to your target molecule.
-
Concentration Issues: Suboptimal concentration of the labeled molecule.
Below is a troubleshooting workflow to help you identify the issue.
Caption: Troubleshooting workflow for low Coumarin 343 fluorescence.
Q2: How do I ensure my instrument is correctly set up for Coumarin 343?
Incorrect instrument settings are a common source of low fluorescence signals.
-
Excitation and Emission Wavelengths: Coumarin 343 has an excitation maximum around 443 nm and an emission maximum around 461 nm.[1][2] Ensure your instrument's excitation source and emission detector are set to these wavelengths.
-
Filter Sets: Use a filter set that is appropriate for the spectral profile of Coumarin 343. For example, a 445 nm laser with a 510/80 nm bandpass filter can be used.[2]
-
Detector Gain: If the signal is weak, you may need to increase the gain on your detector (e.g., the PMT voltage on a fluorometer or confocal microscope). Be cautious, as excessively high gain can increase background noise.
Q3: Could photobleaching be the cause of my low signal, and how can I minimize it?
Yes, coumarin dyes are susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.
-
Minimize Light Exposure: Protect your labeled samples from light at all stages, including storage and handling.
-
Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible exposure or dwell time during image acquisition.
-
Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.
Q4: How do environmental factors like pH and solvent affect Coumarin 343 fluorescence?
The fluorescence of Coumarin 343 is highly sensitive to its local environment.
-
pH: Depending on the pH of the medium, Coumarin 343 can exist in neutral and anionic forms, which can affect its fluorescence.[2] For applications involving labeling via NHS esters, a pH of 8.3-8.5 is often optimal for the reaction.[3] The fluorescence of some coumarin derivatives is known to be pH-dependent.[4]
-
Solvent Polarity: The absorption and fluorescence spectra of Coumarin 343 can shift with solvent polarity.[5][6] Generally, the fluorescence lifetime increases with increasing solvent polarity.[6] For some coumarin dyes, protic solvents like water can inhibit fluorescence.[7]
Q5: What could be quenching the fluorescence of my Coumarin 343, and how can I prevent it?
Fluorescence quenching occurs when a substance in the sample reduces the fluorescence intensity.
-
Quenching Agents: Certain molecules can act as quenchers. For example, halide ions like iodide and bromide can quench coumarin fluorescence, while chloride has a negligible effect.[8] Trivalent lanthanide ions have also been shown to quench the fluorescence of coumarin derivatives.[9][10]
-
Self-Quenching (Concentration Effects): At very high concentrations, fluorophores can quench each other's fluorescence. This is known as the inner filter effect or self-quenching. It is important to work within an optimal concentration range. Samples for fluorescence measurements should ideally have an absorbance of less than 0.1 at the excitation wavelength to avoid this effect.[11]
-
Amino Acid Proximity: In protein labeling experiments, certain amino acid residues like tryptophan and tyrosine in close proximity to the dye can quench its fluorescence.[3][4]
Caption: Simplified diagram of fluorescence quenching.
Q6: How can I determine if low labeling efficiency is the cause of my weak signal?
Inefficient labeling is a common reason for low fluorescence.
-
Verify Labeling Chemistry: Coumarin 343 is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, which targets primary amines (like the N-terminus and lysine (B10760008) side chains) on proteins.[3] Ensure your target molecule has accessible primary amines.
-
Check Reaction Buffer: As mentioned, the pH for NHS ester reactions is critical (optimally 8.3-8.5).[3] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the dye.[3]
-
Assess Dye Quality: Ensure the Coumarin 343 reagent has been stored correctly, protected from light and moisture. It is best to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3]
-
Optimize Dye-to-Molecule Ratio: A suboptimal molar ratio of dye to your target molecule can lead to under-labeling. A common starting point for optimization is a 10- to 20-fold molar excess of the dye.[3]
Quantitative Data Summary
The photophysical properties of Coumarin 343 are crucial for designing and troubleshooting experiments.
Table 1: Photophysical Properties of Coumarin 343
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 443 nm | - | [1][2] |
| 437 nm | - | [12][13] | |
| 444.8 nm | Ethanol | [11] | |
| 446 nm | - | [14] | |
| Emission Maximum (λem) | 461 nm | - | [1][2] |
| 477 nm | - | [12][13] | |
| 519 nm | - | [14] | |
| Molar Extinction Coefficient (ε) | 44,300 cm⁻¹M⁻¹ | Ethanol | [11][15] |
| 39,000 cm⁻¹M⁻¹ | - | [12][13] | |
| Fluorescence Quantum Yield (Φ) | 0.63 | Ethanol | [11][15] |
| 0.63 | Not Specified | [12][13][16] |
Table 2: Fluorescence Lifetimes of Coumarin 343 in Different Solvents
| Solvent | Fluorescence Lifetime (ns) | Reference |
| Toluene | 3.09 | [5][6] |
| Water | 4.45 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Coumarin 343 X NHS Ester
This protocol provides a general guideline for conjugating Coumarin 343 X NHS ester to a protein. Optimization may be required for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS or HEPES)
-
Coumarin 343 X NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Coumarin 343 X NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10- to 20-fold molar excess of dye over the protein.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
The first colored band to elute will be the labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorption maximum of Coumarin 343 (~443 nm).
-
Caption: Workflow for protein labeling with Coumarin 343 NHS ester.
References
- 1. Spectrum [Coumarin 343] | AAT Bioquest [aatbio.com]
- 2. Coumarin 343 | Fluorescent Dye | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. omlc.org [omlc.org]
- 12. benchchem.com [benchchem.com]
- 13. Coumarin 343 X NHS ester (A270132) | Antibodies.com [antibodies.com]
- 14. caymanchem.com [caymanchem.com]
- 15. PhotochemCAD | Coumarin 343 [photochemcad.com]
- 16. benchchem.com [benchchem.com]
Proper storage and handling to ensure Coumarin 343 X stability.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and troubleshooting of Coumarin (B35378) 343 X to ensure its stability and optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Coumarin 343 X?
A1: To ensure the long-term stability of solid Coumarin 343 X, it should be stored at -20°C in a dark, dry environment.[1][2][3] It is also recommended to desiccate the product to protect it from moisture.[1][2][3]
Q2: How long can I store Coumarin 343 X?
A2: When stored correctly as a solid at -20°C, Coumarin 343 X is stable for at least 12 to 24 months.[1][2] Some suppliers indicate a stability of up to 4 years under these conditions.
Q3: What solvents can I use to dissolve Coumarin 343 X?
A3: Coumarin 343 X and its derivatives are generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][2][3]
Q4: How should I prepare and store stock solutions of Coumarin 343 X?
A4: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO or DMF. For maximum stability, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. Stock solutions in DMSO stored at -20°C are typically stable for at least one month, while storage at -80°C can extend stability to six months.[4]
Data Presentation
Table 1: Recommended Storage Conditions for Coumarin 343 X
| Form | Temperature | Light Exposure | Moisture | Duration |
| Solid | -20°C | In the dark | Desiccate | 12 - 24 months[1][2] |
| Stock Solution (in DMSO) | -20°C | In the dark | N/A | 1 month[4] |
| Stock Solution (in DMSO) | -80°C | In the dark | N/A | 6 months[4] |
Table 2: Solubility of Coumarin 343 X Derivatives
| Solvent | Solubility |
| Dimethylformamide (DMF) | Good[2][3] |
| Dimethyl Sulfoxide (DMSO) | Good[2][3] |
| Dichloromethane (DCM) | Good/Moderate[2][3] |
| Diethyl ether | Insoluble[2] |
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
A weak or absent fluorescent signal can be frustrating. This guide will help you systematically troubleshoot the potential causes.
Q1: How can I determine if the issue is with my sample preparation or the instrument?
A1: First, ensure your instrument's excitation and emission wavelengths are correctly set for Coumarin 343 X (typically around 437 nm for excitation and 477 nm for emission).[3] If the settings are correct, the issue may lie with the labeling efficiency, dye stability, or the local environment of the dye.
Q2: What factors can affect the labeling efficiency of Coumarin 343 X NHS ester?
A2: Inefficient labeling is a common cause of low fluorescence. Key factors to check are:
-
Reaction Buffer pH: For NHS ester reactions with primary amines, the optimal pH is typically between 8.3 and 8.5.
-
Accessible Amines: Ensure your protein or molecule of interest has accessible primary amines for the NHS ester to react with.
-
Dye-to-Protein Ratio: A 10-20 fold molar excess of the dye is a good starting point for labeling reactions.
Q3: Could the protein environment be quenching the fluorescence of Coumarin 343 X?
A3: Yes, the local environment of the dye on the protein can significantly impact its fluorescence. Amino acid residues like tryptophan and tyrosine in close proximity to the dye can quench its fluorescence through Förster Resonance Energy Transfer (FRET) or other mechanisms.
References
- 1. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]
- 2. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Coumarin 343 X Carboxylic Acid
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for assessing the purity of Coumarin (B35378) 343 X carboxylic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is HPLC-MS the preferred method for assessing the purity of Coumarin 343 X carboxylic acid?
A1: HPLC-MS is ideal because it combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. HPLC separates the target compound from impurities and degradation products based on their physicochemical properties. The MS detector then provides precise mass information, allowing for confident identification of the main compound and characterization of any co-eluting impurities.
Q2: What is the expected mass (m/z) for this compound?
A2: The exact mass will depend on the "X" linker. However, for a representative structure like Coumarin 343 linked via an aminohexanoic acid linker, the molecular weight is around 495.5 g/mol .[1] In HPLC-MS, you would typically look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the carboxylic acid group, negative ion mode is often highly sensitive.
Q3: What purity level is considered acceptable?
A3: For most research and development applications, a purity of >95% as determined by HPLC is considered high quality.[1][2] For applications such as bioconjugation or use as an analytical standard, higher purity (>98% or >99%) may be required.
Q4: How should I prepare my sample for analysis?
A4: Dissolve a small, accurately weighed amount of the compound in a suitable solvent to a concentration of approximately 0.1 to 1 mg/mL. Good solvents include Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][2] It is critical to then dilute this stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% Formic Acid) to minimize solvent mismatch effects that can distort peak shape.[3]
Experimental Protocol: HPLC-MS Purity Assessment
This protocol provides a robust starting point for the analysis. Method optimization may be required based on the specific instrument and impurities present.
Instrumentation:
-
HPLC System: A standard UHPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size). C18 columns are commonly used for separating coumarin derivatives.[4][5]
-
MS Detector: Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Reagents:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid.
-
Sample Solvent: Prepare the final sample dilution in a mixture matching the initial mobile phase conditions.
HPLC Method Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| UV-Vis/PDA Wavelength | 437 nm (for Coumarin 343 absorption maximum)[1][2] |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
MS Detector Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive and Negative (run separately or with fast polarity switching) |
| Scan Range | 100 - 1000 m/z[6] |
| Capillary Voltage | 3.5 - 4.0 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
Troubleshooting Guide
Q5: My peak is broad or tailing. What could be the cause?
-
Column Contamination/Degradation: The most common cause is the accumulation of contaminants on the column frit or degradation of the stationary phase.[7][8] Try flushing the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can extend the life of your analytical column.[3]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid, influencing peak shape. Ensure the 0.1% formic acid is added consistently to both mobile phases.[7]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (e.g., 100% DMSO) than the initial mobile phase can cause significant peak distortion.[3][8] Always dilute the sample in a solvent similar to your starting mobile phase composition.
Q6: I see multiple peaks in my chromatogram. How do I know if they are impurities?
-
Check the Mass Spectra: This is the key advantage of MS detection. Integrate each peak and examine its mass spectrum. An impurity will have a different mass-to-charge ratio (m/z) than your target compound.
-
Potential Impurities: Common impurities could include starting materials from the synthesis, by-products (e.g., isomers, hydrolysis of an activated ester), or degradation products.[9][10][11]
-
In-Source Fragments or Adducts: Sometimes, what appears to be another peak is an artifact from the MS source. Look for masses corresponding to common adducts (e.g., [M+Na]⁺, [M+K]⁺) or fragments of your main compound. These should have the same retention time as the main peak.
Q7: The signal intensity for my compound is very low or non-existent. What should I check?
-
Ionization Mode: The carboxylic acid moiety makes the compound ideal for negative ion mode ([M-H]⁻). Ensure you are acquiring data in this mode, as positive mode ([M+H]⁺) signal may be weaker.
-
Sample Concentration: The sample may be too dilute. Prepare a more concentrated stock solution.
-
MS Source Parameters: Optimize source parameters like capillary voltage and gas temperatures. Check for clogs in the sample path or ESI needle.[3]
-
Compound Stability: Ensure the compound is stable in the sample solvent. Prolonged storage in certain solvents, especially at room temperature and exposed to light, can lead to degradation.[2]
Data Presentation and Interpretation
Purity is typically calculated based on the peak area percentage from the UV/PDA chromatogram, as this response is generally more uniform for structurally similar impurities.
Example Data Table:
| Peak No. | Retention Time (min) | Observed [M-H]⁻ (m/z) | Proposed Identity | Area % (PDA @ 437 nm) |
|---|---|---|---|---|
| 1 | 3.5 | 189.0241 | Synthesis Precursor (e.g., Hydroxycoumarin) | 0.8% |
| 2 | 6.8 | 494.2137 | This compound | 98.5% |
| 3 | 7.5 | 516.1956 | Sodium Adduct [M-2H+Na]⁻ | (Co-elutes) |
| 4 | 8.2 | 476.2031 | Hydrolysis Product (Loss of H₂O) | 0.7% |
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process, from initial sample handling to final data analysis and reporting.
Caption: Logical workflow for the HPLC-MS purity analysis of this compound.
References
- 1. Coumarin 343 X NHS ester (A270132) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. halocolumns.com [halocolumns.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Copper-Induced Toxicity in In-Cell Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on mitigating copper-induced toxicity during in-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your live-cell experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in-cell click chemistry experiments, focusing on unexpected cell death or compromised cell health.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death post-reaction. | Reactive Oxygen Species (ROS) Generation: The Cu(I) catalyst, often maintained by a reducing agent like sodium ascorbate (B8700270), can react with oxygen to produce cytotoxic ROS.[1][2] | 1. Utilize a Copper Chelating Ligand: Ligands such as THPTA, BTTAA, or L-histidine can stabilize the Cu(I) oxidation state, reducing ROS formation and accelerating the reaction, which allows for the use of lower copper concentrations.[3][4] A 5:1 ligand-to-copper ratio is often effective.[5] 2. Optimize Copper Concentration: Titrate the copper concentration to the lowest effective level. Concentrations of 50 µM Cu or greater are often effective for cell surface labeling.[1] 3. Minimize Reaction Time: The rapid nature of the click reaction allows for efficient labeling in a short time, preserving cell viability.[1] Incubate for the shortest duration that provides sufficient signal (e.g., 1-10 minutes).[1][6] 4. Perform Reactions at Lower Temperatures: Conducting the reaction at 4°C can reduce cellular stress and inhibit the internalization of reactants during surface labeling.[1] |
| Low click reaction efficiency with reduced copper. | Insufficient Catalyst Activity: Lowering copper concentration to reduce toxicity may result in incomplete labeling. | 1. Increase Ligand-to-Copper Ratio: A higher ligand concentration can enhance catalytic turnover.[5] 2. Use a Chelating Azide (B81097): Azides with a built-in chelating group can increase the effective local copper concentration at the reaction site, boosting efficiency at lower overall copper concentrations.[4][7] 3. Deactivate Intracellular Thiols (for intracellular reactions): Endogenous thiols like glutathione (B108866) can deactivate the copper catalyst. Pre-treatment with N-ethylmaleimide (NEM) can improve intracellular reaction yields, though this may also impact cell health and should be carefully controlled.[6][8] |
| Cell morphology changes or detachment. | Sub-lethal Toxicity: Even if cells do not die immediately, copper exposure can induce stress responses and changes in cell behavior.[9] | 1. Post-Reaction Recovery: After the click reaction, thoroughly wash the cells with fresh media and allow them to recover for a period before analysis.[1] 2. Conduct a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to quantitatively assess cell health under different reaction conditions.[1][10] |
| Inconsistent labeling results. | Reagent Instability or Degradation: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh. | 1. Prepare Fresh Reagents: Always use freshly prepared sodium ascorbate solution.[1] 2. Premix Catalyst Components: Premix the copper and ligand before adding the reducing agent and alkyne/azide to ensure proper complex formation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate.[2] ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis.[2][11]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell experiments?
A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This involves using chelating ligands that stabilize the copper(I) ion, which reduces its toxicity while often enhancing the reaction rate.[3][12]
-
Copper-Free Click Chemistry: This approach employs bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14]
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?
A3: SPAAC is a type of "copper-free" click chemistry that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide without the need for a catalyst.[14][15] The driving force for this reaction is the release of ring strain in the cyclooctyne. This method is highly biocompatible and avoids the issue of copper toxicity altogether.[13]
Q4: Which copper-chelating ligands are most effective at reducing toxicity?
A4: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), and L-histidine are commonly used and effective ligands.[3][4][10] They sequester the copper ion, preventing it from participating in redox cycling that generates ROS, and can also accelerate the click reaction.[5][12]
Q5: Can I perform click chemistry inside the cell, and what are the additional challenges?
A5: Yes, intracellular click chemistry is possible. However, it presents additional challenges, including the high concentration of intracellular thiols (e.g., glutathione) which can deactivate the copper catalyst.[6][16] To overcome this, strategies such as using cell-penetrating peptide-conjugated ligands to enhance catalyst uptake or pre-treating cells to reduce thiol levels have been employed.[8][16]
Quantitative Data Summary
The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity while maintaining labeling efficiency.
Table 1: Recommended Reagent Concentrations for Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM | Higher concentrations (≥50 µM) may be needed for robust surface labeling, but toxicity increases.[1][7] |
| Copper-Chelating Ligand (e.g., THPTA) | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is a good starting point to ensure copper is fully chelated.[1][5] |
| Sodium Ascorbate | 2.5 - 5 mM | Should be prepared fresh to ensure reducing activity.[1][17] |
| Alkyne/Azide Probe | 25 - 50 µM | The optimal concentration is probe-dependent and should be determined empirically.[1] |
| Aminoguanidine | 1 mM | Can be added to scavenge reactive byproducts of ascorbate oxidation.[1] |
Table 2: Effect of THPTA Ligand on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration | Ligand:Copper Ratio | Cell Viability (%) |
| HeLa | 50 µM | 0:1 | ~60% |
| HeLa | 50 µM | 5:1 | >95% |
| CHO | 100 µM | 0:1 | ~40% |
| CHO | 100 µM | 5:1 | >95% |
| Jurkat | 25 µM | 0:1 | ~50% |
| Jurkat | 25 µM | 5:1 | >95% |
| Data adapted from viability assays performed 24 hours post-treatment.[1][5] |
Table 3: Intracellular CuAAC Reaction Yields and Cell Viability
| Condition | Yield on Membrane Proteins | Yield on Cytosolic Proteins | Cell Viability |
| Standard | >18% | ~0.8% | ~75% |
| + N-ethylmaleimide (NEM) to reduce thiols | Unchanged | ~14% | Viability may be impacted by NEM |
| Reaction conditions: 10-minute reaction with a cell-penetrating peptide-tethered ligand.[6][8] |
Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling with a Copper Catalyst
-
Metabolic Labeling (if applicable): Incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., Ac₄ManNAz) in culture medium for a predetermined period to allow for its incorporation into biomolecules.
-
Cell Washing: Gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated precursor.[1]
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use in a microcentrifuge tube on ice. Combine the following in order:
-
DPBS
-
Copper(II) Sulfate (e.g., to a final concentration of 50 µM)
-
THPTA ligand (e.g., to a final concentration of 250 µM)[1]
-
Aminoguanidine (e.g., to a final concentration of 1 mM)[1]
-
Alkyne- or azide-conjugated dye/probe (e.g., to a final concentration of 25 µM)[1]
-
Freshly prepared Sodium Ascorbate (e.g., to a final concentration of 2.5 mM)[1]
-
-
Pre-incubation: Incubate the reaction mixture on ice for 10 minutes to allow for the reduction of Cu(II) to Cu(I) and complex formation.[1]
-
Labeling: Remove the DPBS from the cells and add the click reaction cocktail. Incubate for 1-5 minutes at 4°C, protected from light.[1]
-
Final Washing: Wash the cells three times with DPBS.
-
Analysis: Proceed with live-cell imaging using fluorescence microscopy or flow cytometry.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Also include a vehicle control (medium only).
-
Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 5-30 minutes).
-
Recovery: Remove the treatment solutions, wash with fresh medium, and incubate the cells in fresh medium for 24 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.[10]
Visualizations
Caption: Experimental workflow for live-cell labeling and cytotoxicity assessment.
Caption: Troubleshooting flowchart for copper-catalyzed cell labeling.
Caption: Signaling pathways activated by copper-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 9. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
Best practices for dissolving and storing Coumarin 343 X stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving and storing Coumarin 343 X stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage, especially after freeze-thaw cycles. | The solvent may not be completely anhydrous, or the solubility limit might have been exceeded. | Use fresh, anhydrous DMSO or DMF for preparing stock solutions. Ensure the solution is fully dissolved before storage. Centrifuge the vial to pellet any precipitate and use the supernatant. For future preparations, consider making smaller aliquots to minimize freeze-thaw cycles. |
| The stock solution has changed color (e.g., turned pinkish or brownish). | This may indicate oxidative degradation of the compound.[1] | It is recommended to discard the discolored solution and prepare a fresh stock solution to ensure experimental reliability.[1] Protect the stock solution from light and store it at -80°C for long-term stability.[2] |
| Difficulty dissolving the solid powder in the chosen solvent. | The solvent may be inappropriate, or the powder may have absorbed moisture. | For Coumarin 343 and its derivatives, DMSO and DMF are recommended for preparing high-concentration stock solutions.[3][4] Using an ultrasonic bath or gentle warming (up to 60°C) can aid in dissolution, especially for DMSO.[2] Ensure the compound is desiccated before use.[3][4] |
| Inconsistent or low fluorescence signal in experiments. | The stock solution may have degraded, the concentration might be inaccurate, or the pH of the working solution is not optimal. | Prepare a fresh stock solution. Verify the concentration using a spectrophotometer. Be aware that the fluorescence of Coumarin 343 can be pH-dependent.[5][6] Ensure the pH of your experimental buffer is consistent. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving Coumarin 343 X?
For preparing high-concentration stock solutions, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents.[3][4] Coumarin 343 also shows good solubility in Dichloromethane (DCM) and moderate solubility in Ethyl Acetate (EtOAc).[3][4] For working solutions, it can be further diluted in aqueous buffers, but it's advisable to avoid preparing concentrated stock solutions directly in aqueous buffers to prevent precipitation.[1]
2. How should I store the solid Coumarin 343 X and its stock solutions?
-
Solid Form: Upon receipt, store the solid compound in the dark at -20°C and ensure it is desiccated.[3][4]
-
Stock Solutions: For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2] For short-term storage (up to 1 month), -20°C is suitable.[2] Always protect the solutions from light.[3][4]
3. What is the stability of Coumarin 343 X stock solutions?
When stored properly at -80°C in an anhydrous solvent and protected from light, stock solutions can be stable for up to 6 months.[2] At -20°C, stability is maintained for about a month.[2] The solid compound is stable for at least 2 years when stored at +4°C and protected from light and moisture[5], and for 24 months at -20°C.[3][7]
4. Can I prepare a stock solution in an aqueous buffer like PBS?
It is not recommended to prepare a concentrated stock solution of Coumarin 343 X directly in aqueous buffers like PBS, as it has poor water solubility and this can lead to precipitation.[1][5][7] The recommended practice is to prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer of choice immediately before use.[1]
5. How can I determine the concentration of my Coumarin 343 X stock solution?
The concentration can be determined spectrophotometrically using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for Coumarin 343 is approximately 39,000 M⁻¹cm⁻¹ at its absorption maximum of around 437 nm.[4][7]
Quantitative Data Summary
Table 1: Solubility of Coumarin 343 and its Derivatives
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Well soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Well soluble (2 mg/mL with sonication and warming) | [2][3][4] |
| Dichloromethane (DCM) | Good to moderately soluble | [3][4] |
| Chloroform | Slightly soluble (0.1-1 mg/ml) | [8] |
| Ethanol | Soluble | [5] |
| Water | Poorly soluble/Insoluble | [5][7] |
Table 2: Storage and Stability of Coumarin 343
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid | +4°C | At least 2 years | Protect from light and moisture. | [5] |
| Solid | -20°C | 24 months | Protect from light and moisture. Desiccate. | [3][7] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Coumarin 343 X Stock Solution in DMSO
-
Preparation: Allow the vial of solid Coumarin 343 X to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of Coumarin 343 X powder in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW ~495.52 g/mol for NHS ester), weigh approximately 4.96 mg.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution gently (up to 60°C) to ensure complete dissolution.[2] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use, light-protecting vials.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months.[2]
Visualizations
Caption: Workflow for preparing and storing Coumarin 343 X stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Coumarin 343 X NHS ester (A270132) | Antibodies.com [antibodies.com]
- 5. Coumarine 343 - CAS-Number 55804-65-4 - Order from Chemodex [chemodex.com]
- 6. Coumarin 343 | Fluorescent Dye | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Metabolic Labeling with Coumarin 343 X
Welcome to the technical support center for metabolic labeling using Coumarin 343 X. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind metabolic labeling with Coumarin 343 X?
Metabolic labeling with Coumarin 343 X is a two-step process used to fluorescently tag newly synthesized biomolecules within living cells.
-
Metabolic Incorporation of an Alkyne Analog: Cells are first incubated with a modified version of a biological building block (e.g., an amino acid, sugar, or nucleoside) that contains a reactive alkyne group. The cells' natural metabolic pathways incorporate this alkyne-containing molecule into newly synthesized proteins, glycoproteins, or DNA.
-
Click Chemistry Reaction: After the metabolic labeling period, the cells are fixed and permeabilized. A "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is then performed. In this step, the alkyne group that has been incorporated into the biomolecules reacts with the azide (B81097) group on the Coumarin 343 X molecule, forming a stable covalent bond and attaching the fluorescent dye to the target biomolecule.[1][2][3][4]
This method allows for the specific visualization of nascent biomolecules.
Q2: How do I choose the appropriate alkyne-modified precursor for my experiment?
The choice of the alkyne-modified precursor depends on the type of biomolecule you wish to label. Here are some common precursors and their targets:
| Precursor | Biomolecule Target | Typical Application |
| L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) | Proteins | Studying protein synthesis, turnover, and localization.[1][2] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA | Detecting and quantifying DNA replication and cell proliferation.[5][6][7] |
| Alkyne-modified Fucose or other sugars | Glycoproteins/Glycans | Investigating protein glycosylation and glycan dynamics.[8][9][10] |
| Alkyne-modified Fatty Acids | Lipidated Proteins | Studying protein lipidation.[11] |
| Alkyne-modified Isoprenoids | Prenylated Proteins | Investigating protein prenylation.[12][13][14] |
Q3: What are the key factors to consider when optimizing the incubation time for the alkyne-modified precursor?
Optimizing the incubation time for the metabolic labeling step is critical for achieving a strong signal without inducing cytotoxicity. The ideal incubation time is a balance between sufficient incorporation of the alkyne analog and maintaining cell health.
Key factors to consider include:
-
Cell Type: Different cell lines have varying metabolic rates and doubling times, which will influence the optimal labeling period.[7][15]
-
Precursor Concentration: The concentration of the alkyne-modified precursor in the culture medium will affect the rate of incorporation. It is advisable to determine the optimal concentration for your specific cell type and experimental goals.
-
Turnover Rate of the Target Biomolecule: The rate at which your protein, glycan, or other biomolecule of interest is synthesized and degraded will impact the necessary labeling time.[15]
-
Cytotoxicity: Prolonged exposure to high concentrations of some alkyne analogs can be toxic to cells.[14] It is essential to perform viability assays to determine the maximum tolerable incubation time and concentration for your specific cells.
A typical starting point for incubation time is between 1 and 24 hours, but this may need to be adjusted based on empirical testing.[2][15]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal is a common issue and can arise from problems in either the metabolic labeling or the click reaction step.
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your labeled biomolecules.
| Potential Cause | Recommended Solution |
| Excess Unreacted Coumarin 343 X Azide | - Ensure thorough washing steps after the click reaction to remove any unbound dye. |
| Non-specific Binding of the Dye | - Include a blocking step (e.g., with BSA) before the click reaction. - Reduce the concentration of the Coumarin 343 X azide. |
| Autofluorescence | - Use a buffer with reduced autofluorescence for imaging. - Include an unstained control to assess the level of natural cell autofluorescence. |
| Precipitation of Click Reagents | - Prepare click reaction components immediately before use. - Ensure all components are fully dissolved. |
Problem 3: Cell Death or Altered Morphology
Observing cytotoxicity is a sign that your labeling conditions may be too harsh.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol provides a general guideline for labeling newly synthesized proteins in cultured mammalian cells. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Mammalian cells in culture
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells to be approximately 70-80% confluent at the time of labeling.
-
Methionine Depletion:
-
Wash cells once with warm PBS.
-
Incubate cells in pre-warmed methionine-free DMEM supplemented with dFBS for 30-60 minutes to deplete intracellular methionine stores.[2]
-
-
AHA Labeling:
-
Replace the depletion medium with methionine-free DMEM containing the desired final concentration of AHA (typically 25-50 µM) and supplemented with dFBS.
-
Incubate for the desired labeling period (e.g., 1-24 hours). The optimal time should be determined empirically.[2]
-
-
Cell Harvest:
-
Wash cells twice with ice-cold PBS.
-
Proceed to cell lysis for downstream analysis or to the click chemistry reaction protocol.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) with Coumarin 343 X Azide
This protocol is for the fluorescent labeling of alkyne-modified biomolecules in fixed cells.
Materials:
-
Fixed and permeabilized cells containing alkyne-modified biomolecules
-
Coumarin 343 X Azide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail (prepare fresh):
-
For a 1 mL reaction volume, combine the following in order:
-
PBS (to final volume)
-
Coumarin 343 X Azide (e.g., 2-10 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
THPTA or TBTA (e.g., 500 µM final concentration, 5:1 ratio with CuSO₄)[16]
-
-
Vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Add Sodium Ascorbate to the cocktail (e.g., 1-5 mM final concentration) immediately before adding to the cells.[16]
-
Vortex briefly.
-
-
Incubation:
-
Add the complete click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS containing a detergent (e.g., 0.5% Tween-20) to remove unreacted reagents.
-
Wash once with PBS.
-
-
Imaging: The cells are now ready for imaging.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salic.med.harvard.edu [salic.med.harvard.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 12. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Performance Deep Dive: Coumarin 343 Against Leading Blue Fluorescent Dyes
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and fluorescence-based assays, the selection of the optimal blue fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective performance comparison of Coumarin 343, a widely utilized blue fluorophore, against a panel of popular alternatives. By presenting key photophysical data, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers to make informed decisions tailored to their specific application needs.
At a Glance: Key Performance Indicators of Blue Fluorescent Dyes
The efficacy of a fluorescent dye is determined by a combination of its photophysical properties. For ease of comparison, the following table summarizes the critical performance indicators for Coumarin 343 and several other commercially available blue fluorescent dyes.
| Feature | Coumarin 343 | Alexa Fluor™ 350 | DAPI | Hoechst 33342 | ATTO 390 | DyLight™ 405 | Pacific Blue™ | Brilliant Violet 421™ (BV421) |
| Excitation Max (nm) | ~443[1] | ~346 | ~358 | ~352 | ~390 | ~400[2][3][4] | ~401-404[5][6][7][8] | ~405-408[9][10] |
| Emission Max (nm) | ~461-519[1] | ~442 | ~461 | ~461 | ~479 | ~420-421[2][3][4] | ~452-455[5][6][7][8] | ~421-422[9][10] |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | ~26,000-44,300[1] | ~19,000 | ~27,000 | Data not readily available | ~24,000 | ~30,000[3] | Data not readily available | ~2,500,000[9] |
| Quantum Yield (Φ) | ~0.63[1][11] | ~0.24-0.58 | ~0.03 (free), up to 0.92 (bound to dsDNA)[12] | Data not readily available | ~0.90 | Data not readily available | Data not readily available | ~0.65[9] |
| Photostability | Moderate | High | High (when bound to DNA) | Moderate (can be phototoxic)[13][14] | Good[15] | High[2][16] | Good | High[9] |
| Cell Permeability | Generally low | Generally low | High | High[17] | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
In-Depth Performance Analysis
Coumarin 343: This dye is a well-established fluorophore known for its relatively high quantum yield, making it a bright emitter in the blue region of the spectrum. Its moderate photostability is a key consideration for applications requiring prolonged or intense illumination.
Alexa Fluor™ 350: A member of the renowned Alexa Fluor family, this dye is engineered for superior photostability and is less sensitive to pH changes than many other fluorophores.[][19] While its quantum yield may be slightly lower than that of Coumarin 343, its robustness makes it a reliable choice for demanding imaging applications.
DAPI and Hoechst 33342: These two dyes are primarily utilized as nuclear counterstains due to their high affinity for DNA. A significant advantage of DAPI is its considerable increase in fluorescence upon binding to DNA, leading to a high signal-to-noise ratio.[12][17] Hoechst 33342 is cell-permeable, allowing for the staining of live cells, but it can exhibit phototoxicity with prolonged exposure to excitation light.[13][14][17]
ATTO 390: This coumarin-based dye is characterized by a high fluorescence quantum yield and good photostability.[15] It represents a strong alternative for applications where brightness and signal stability are paramount.
DyLight™ 405: As part of the DyLight series, this dye offers high intensity and photostability.[2][16] It is well-suited for fluorescence microscopy and other applications requiring robust and bright blue fluorescence.
Pacific Blue™ and Brilliant Violet 421™ (BV421): These dyes are excitable by the violet laser (405 nm) and are particularly popular in flow cytometry.[5][7][20] BV421, a polymer-based dye, is noted for its exceptional brightness, attributed to a very high molar extinction coefficient.[9]
Experimental Protocols
Accurate and reproducible comparison of fluorescent dyes necessitates standardized experimental protocols. The following sections detail the methodologies for determining key performance indicators.
Measurement of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of the dye and dissolve it in a spectroscopic-grade solvent to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.
-
Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A cuvette with the pure solvent is used as a blank.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The molar absorptivity (ε) is calculated from the slope of this line, where 'l' is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a well-documented and reliable quantum yield that absorbs and emits in a similar spectral region to the sample dye. For blue-emitting dyes, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is a crucial parameter, especially for applications involving long-term imaging. It is often assessed by measuring the rate of photobleaching.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye at a concentration suitable for fluorescence microscopy.
-
Microscope Setup: Use a fluorescence microscope with a stable light source and a sensitive detector. The illumination intensity and duration should be precisely controlled.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis:
-
Measure the fluorescence intensity of a region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be characterized by the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
-
Visualizing Experimental Workflows and Key Concepts
To further clarify the relationships between key performance indicators and the experimental processes, the following diagrams are provided.
Caption: Relationship between key photophysical properties and overall dye performance.
Caption: A streamlined workflow for the comparative analysis of fluorescent dyes.
References
- 1. omlc.org [omlc.org]
- 2. DyLight 405 Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. stressmarq.com [stressmarq.com]
- 4. jacksonimmuno.com [jacksonimmuno.com]
- 5. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 6. About: Pacific Blue (dye) [dbpedia.org]
- 7. Pacific Blue Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [BV421 (Brilliant Violet 421)] | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. leica-microsystems.com [leica-microsystems.com]
- 16. leinco.com [leinco.com]
- 17. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
A Comparative Analysis of the Quantum Yield of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) derivatives are a widely utilized class of fluorophores in various scientific disciplines, including biomedical imaging, sensing, and materials science. A critical parameter for any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[1] This guide provides a comparative analysis of the quantum yields of several common coumarin derivatives, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal fluorescent probe for their specific applications.
Factors Influencing the Quantum Yield of Coumarins
The fluorescence quantum yield of coumarin dyes is highly sensitive to their molecular structure and the surrounding environment. Key factors include:
-
Solvent Polarity: Many aminocoumarins exhibit a significant decrease in quantum yield in polar solvents.[1] This is often attributed to the formation of a non-emissive "twisted intramolecular charge transfer" (TICT) state, which is stabilized by polar solvents and provides a pathway for non-radiative decay.[2]
-
Structural Rigidity: Coumarin derivatives with a rigidized structure, where the amino group is part of a ring system (e.g., Coumarin 102, Coumarin 153), tend to have consistently high quantum yields, even in polar solvents. This structural constraint hinders the formation of the TICT state.[2]
-
Solvent Viscosity: Increasing the solvent viscosity can restrict molecular rotation, thereby reducing non-radiative decay pathways and leading to a higher quantum yield.[1]
-
pH: The pH of the solution can influence the protonation state of the coumarin dye, which in turn affects its electronic properties and fluorescence quantum yield.[1]
-
Concentration: At high concentrations, dye molecules can interact with each other, leading to self-quenching and a reduction in fluorescence quantum yield.[1]
Comparative Quantum Yield Data
The following table summarizes the fluorescence quantum yields of several coumarin derivatives in different solvents. This data has been compiled from various sources to provide a broad comparison.
| Dye | Solvent | Quantum Yield (ΦF) |
| Coumarin 1 | Ethanol | 0.73[3][4] |
| Ethanol | 0.50[4][5] | |
| Coumarin 6 | Ethanol | 0.78[5][6] |
| Acetonitrile | 0.63[5] | |
| Coumarin 102 | Ethanol | 0.764[3][5] |
| Coumarin 153 | Ethanol | 0.544[5] |
| Water | 0.1[5][7] | |
| Cyclohexane | 0.9[5][7] | |
| Coumarin 343 X azide | Not Specified | 0.63[5] |
| Coumarin 7 | Methanol | 0.82[5] |
| Coumarin 47 | Chloroform | 0.45 - 0.69[5] |
| Coumarin 120 | Methanol | 0.51[5] |
| Ethanol | 0.56[5] | |
| Coumarin 151 | Ethanol | 0.53[5] |
| Nonpolar Solvents | Exceptionally low[5] | |
| Coumarin 540 | Toluene | 0.76[5] |
| Ethanol | ~1[5] |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[5]
Materials:
-
Fluorometer capable of measuring excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water, or buffer)
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; Rhodamine 101 in ethanol, Φ ≈ 1.0; or Coumarin 1 in ethanol, Φ = 0.73)[3]
-
Sample of the coumarin derivative to be measured
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦX) using the following equation[5]:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts ST and X denote the standard and the sample, respectively.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative quantum yield of a coumarin derivative.
References
Validating FRET Efficiency Between Coumarin 343 and FAM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating and quantifying the Förster Resonance Energy Transfer (FRET) efficiency between the donor fluorophore Coumarin 343 and the acceptor fluorophore Fluorescein (FAM). We present the necessary spectroscopic data, detailed experimental protocols for two common validation methods, and a theoretical overview of the FRET mechanism. This information is intended to enable researchers to design and execute robust FRET-based assays for applications such as molecular interaction studies and drug screening.
Spectroscopic Properties and Förster Distance Calculation
A fundamental prerequisite for FRET is the overlap between the emission spectrum of the donor molecule and the excitation spectrum of the acceptor molecule. Based on available spectral data, Coumarin 343 and FAM are a suitable FRET pair[1]. The key spectroscopic parameters for these fluorophores are summarized in the table below.
| Parameter | Coumarin 343 (Donor) | FAM (Acceptor) | Reference |
| Excitation Maximum (λ_ex) | ~443 nm | ~495 nm | [2][3][4][5] |
| Emission Maximum (λ_em) | ~477 nm | ~520 nm | [1][3][5] |
| Molar Extinction Coefficient (ε) | ~39,000 - 44,300 M⁻¹cm⁻¹ | ~83,000 M⁻¹cm⁻¹ | [1][5][6][7] |
| Quantum Yield (Φ) | 0.63 | - | [1][6] |
The Förster distance (R₀) is a critical parameter that defines the efficiency of FRET. It is the distance at which 50% of the excitation energy from the donor is transferred to the acceptor. R₀ can be calculated using the following equation:
R₀ = 0.211 * [κ² * Φ_D * n⁻⁴ * J(λ)]¹/⁶
Where:
-
κ² (Orientation Factor): Describes the relative orientation of the donor and acceptor transition dipoles. For freely rotating molecules in solution, κ² is typically assumed to be 2/3.
-
Φ_D (Donor Quantum Yield): The fluorescence quantum yield of the donor in the absence of the acceptor. For Coumarin 343, this is 0.63[1][6].
-
n (Refractive Index): The refractive index of the medium. For aqueous solutions, a value of ~1.4 is commonly used.
-
J(λ) (Spectral Overlap Integral): Represents the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum.
The spectral overlap integral, J(λ), is calculated by integrating the spectral overlap of the donor and acceptor:
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ
Where:
-
F_D(λ): The donor's fluorescence emission spectrum normalized to an area of 1.
-
ε_A(λ): The acceptor's molar extinction coefficient as a function of wavelength.
-
λ: The wavelength in nanometers.
Experimental Protocols for FRET Efficiency Validation
Two widely used and robust methods for experimentally validating and quantifying FRET efficiency in a microscopy setting are Sensitized Emission and Acceptor Photobleaching.
Sensitized Emission
This method relies on detecting the fluorescence emitted from the acceptor upon excitation of the donor. A true FRET signal must be distinguished from spectral bleed-through (donor emission detected in the acceptor channel) and direct excitation of the acceptor at the donor's excitation wavelength.
Methodology:
-
Prepare Control and Experimental Samples:
-
Donor-Only Sample: Cells or molecules labeled only with Coumarin 343.
-
Acceptor-Only Sample: Cells or molecules labeled only with FAM.
-
FRET Sample: Cells or molecules labeled with both Coumarin 343 and FAM.
-
-
Image Acquisition: Acquire three images for each field of view of the FRET sample:
-
Donor Channel Image: Excite at the donor's excitation wavelength (~440 nm) and collect emission at the donor's emission wavelength range (e.g., 460-500 nm).
-
Acceptor Channel Image: Excite at the acceptor's excitation wavelength (~490 nm) and collect emission at the acceptor's emission wavelength range (e.g., 510-550 nm).
-
FRET Channel Image: Excite at the donor's excitation wavelength (~440 nm) and collect emission at the acceptor's emission wavelength range (e.g., 510-550 nm).
-
-
Correction for Crosstalk:
-
Use the Donor-Only sample to determine the percentage of donor fluorescence that bleeds into the FRET channel.
-
Use the Acceptor-Only sample to determine the amount of direct acceptor excitation at the donor excitation wavelength.
-
-
Calculate Corrected FRET (FRETc): Several algorithms exist for this calculation, a common one being: FRETc = I_FRET - (a * I_Donor) - (b * I_Acceptor) Where:
-
I_FRET is the intensity in the FRET channel.
-
I_Donor is the intensity in the donor channel.
-
I_Acceptor is the intensity in the acceptor channel.
-
'a' and 'b' are the bleed-through and direct excitation correction factors determined from the control samples.
-
Acceptor Photobleaching
This technique is based on the principle that if FRET is occurring, the donor's fluorescence will be quenched. By photobleaching (destroying) the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity. The FRET efficiency (E) can be directly calculated from this change.
Methodology:
-
Prepare FRET Sample: Prepare cells or molecules labeled with both Coumarin 343 and FAM. It is also advisable to have a donor-only sample to control for photobleaching during the pre- and post-bleach imaging steps.
-
Pre-Bleach Imaging:
-
Acquire an image of the donor (Coumarin 343) using its specific excitation and emission wavelengths.
-
Acquire an image of the acceptor (FAM) to confirm its presence.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) containing the FRET sample.
-
Repeatedly illuminate the ROI with a high-intensity laser at the acceptor's excitation wavelength (~490 nm) until the acceptor fluorescence is significantly diminished.
-
-
Post-Bleach Imaging:
-
Acquire a post-bleach image of the donor using the same settings as the pre-bleach image.
-
-
Calculate FRET Efficiency (E): E = 1 - (I_pre / I_post) Where:
-
I_pre is the fluorescence intensity of the donor in the ROI before photobleaching.
-
I_post is the fluorescence intensity of the donor in the ROI after photobleaching.
-
Visualizing the FRET Process
The following diagram illustrates the energy transfer process between Coumarin 343 and FAM.
Caption: The FRET process between Coumarin 343 (donor) and FAM (acceptor).
References
- 1. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 7. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to the Cross-Reactivity of Coumarin-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, the quest for precise molecular tools is paramount. Coumarin-based fluorescent sensors have emerged as powerful instruments for detecting a range of biologically significant molecules. However, their utility is directly tied to their selectivity. This guide provides an objective comparison of the cross-reactivity of various coumarin-based fluorescent sensors, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate probe for your research needs.
Introduction to Coumarin-Based Fluorescent Sensors
Coumarin (B35378) and its derivatives are a class of organic compounds widely utilized as fluorophores in the design of fluorescent probes. Their attractive photophysical properties, including large Stokes shifts, high quantum yields, and good photostability, make them ideal scaffolds for developing sensitive sensors. These sensors are typically designed with a recognition site that selectively interacts with a target analyte, leading to a measurable change in the coumarin's fluorescence emission. This "turn-on" or "turn-off" response allows for the quantification of the analyte of interest. A critical performance metric for these sensors is their cross-reactivity, or lack thereof, with other structurally similar or coexisting molecules in a complex biological environment.
Comparative Analysis of Cross-Reactivity
The selectivity of coumarin-based fluorescent sensors is a key determinant of their reliability. Here, we compare the cross-reactivity of several coumarin probes designed to detect specific biothiols, hydrogen sulfide (B99878) (H₂S), and peroxynitrite (ONOO⁻).
Cross-Reactivity with Biothiols
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are structurally similar, making it a challenge to design probes that can distinguish between them.
| Probe Name/Type | Target Analyte | Cross-Reactivity with Cys | Cross-Reactivity with Hcy | Cross-Reactivity with GSH | Other Interferents | Detection Limit | Reference |
| CA-N | Biothiols | High | High | High | No significant interference from other amino acids | Cys: 3.16 µM, Hcy: 0.19 µM, GSH: 5.15 µM | [1] |
| CAA | Biothiols | High | High | High | High selectivity over other amino acids | Cys: 192 nM, Hcy: 158 nM, GSH: 155 nM | [2] |
| SWJT-14 | Differentiated Biothiols | Yes (emits at 470 nm) | Yes (emits at 550 nm) | Yes (emits at 553 nm) | - | Cys: 0.02 µM, Hcy: 0.42 µM, GSH: 0.92 µM | [3][4] |
| CouSePh | Differentiated Biothiols | Yes (emits at 465 nm) | Yes (emits at 542 nm) | Yes (emits at 533 nm) | No significant interference from other amino acids | - | [5] |
Key Observation: While some probes like CA-N and CAA react with all three biothiols, others like SWJT-14 and CouSePh exhibit distinct fluorescence responses, enabling their differentiated detection.[1][2][3][4][5]
Cross-Reactivity with Hydrogen Sulfide (H₂S)
Hydrogen sulfide is another important biological signaling molecule. Coumarin-based probes for H₂S must demonstrate low interference from biothiols.
| Probe Name/Type | Target Analyte | Cross-Reactivity with Biothiols (Cys, Hcy, GSH) | Other Interferents | Detection Limit |
| Coumarin-chalcone based probe | H₂S | Low to negligible | High selectivity over other competing species | Not specified |
| Coumarin-based probe with two-step nucleophilic reaction | H₂S | Avoids interference from thiols | Good anti-interference towards many anions | 30 nM |
Key Observation: Probes designed for H₂S often employ specific reaction mechanisms, such as two-step nucleophilic reactions, to minimize cross-reactivity with more abundant biothiols.
Cross-Reactivity with Peroxynitrite (ONOO⁻)
Peroxynitrite is a reactive nitrogen species, and its detection requires probes that are not susceptible to interference from other reactive oxygen species (ROS).
| Probe Name/Type | Target Analyte | Cross-Reactivity with other ROS (e.g., H₂O₂, •OH) | Other Interferents | Detection Limit |
| Boronate ester-based coumarin probes | ONOO⁻ | Sensitive and selective detection over other ROS species | - | Not specified |
| Dual-responsive ratiometric fluorescent probe | ONOO⁻ and ClO⁻ | Can detect ONOO⁻ and ClO⁻ separately and simultaneously | - | Not specified |
Key Observation: The use of boronate esters as the recognition motif is a common strategy to achieve high selectivity for peroxynitrite over other ROS.
Signaling Pathways and Experimental Workflows
The interaction between a coumarin-based sensor and its target analyte triggers a specific signaling pathway that results in a change in fluorescence. Understanding these mechanisms is crucial for interpreting experimental results.
References
- 1. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A coumarin-based fluorescent probe with 4-phenylselenium as the active site for multi-channel discrimination of biothiols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Quantitative performance analysis of Coumarin 343 in cellular imaging.
For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical step in cellular imaging. This guide provides a detailed quantitative performance analysis of Coumarin (B35378) 343, comparing it with other commonly used fluorescent dyes. The information presented herein is supported by experimental data to facilitate an informed decision-making process.
Coumarin 343 is a versatile blue-emitting fluorophore known for its good fluorescence quantum yield and environmental sensitivity. Its utility in cellular imaging is significant, particularly in applications requiring high brightness. However, a comprehensive evaluation of its performance against other popular dyes is essential for selecting the most appropriate tool for a specific experimental need.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the key photophysical and biological performance indicators of Coumarin 343 and several alternative fluorescent dyes commonly employed in cellular imaging.
| Feature | Coumarin 343 | Alexa Fluor™ 350 Azide | DAPI | Fluorescein (FITC) | Rhodamine B | Alexa Fluor® 488 |
| Excitation Max (nm) | ~437-445[1][2][3] | 346[1] | 358[1] | 495[4] | ~555-565 | 495[5] |
| Emission Max (nm) | ~477-480[1] | 442[1] | 461[1] | 525[4] | ~575-585 | 519[5] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | 39,000 - 44,300[1][3] | 19,000[1] | 27,000[1] | 75,000[4] | ~110,000 | >65,000[5] |
| Quantum Yield (Φ) | 0.63[1] | ~0.58[1] | ~0.03 (free), up to 0.4 (bound to dsDNA)[1] | 0.92[4] | ~0.31-0.65 | 0.92 |
| Photostability | Moderate[1] | High[1] | Moderate to High (intercalated)[1] | Relatively high photobleaching rate[4] | Moderate | High[5] |
| Cell Permeability | Generally low for the dye itself; requires specific delivery methods.[1] However, some coumarin derivatives show high permeability.[6] | Generally low[1] | High[1] | Permeable[4] | Permeable | Generally low for sulfonated forms. |
| Labeling Chemistry | Copper-catalyzed or copper-free click chemistry[1] | Copper-catalyzed or copper-free click chemistry[1] | Intercalation into A-T rich regions of DNA[1] | Isothiocyanate reacts with primary amines.[4] | Can be conjugated to biomolecules. | Amine-reactive succinimidyl ester.[5] |
Table 1: Photophysical Properties of Coumarin 343 and Alternative Dyes.
| Cell Line | Coumarin Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| A549 (Human Lung Carcinoma) | Compound 9f (a coumarin derivative) | 7.1 ± 0.8[7] | Cisplatin | - |
| H2170 (Human Lung Carcinoma) | Compound 9f (a coumarin derivative) | 3.3 ± 0.5[7] | Cisplatin | - |
| NIH-3T3 (Mouse Embryonic Fibroblast) | Compound 9f (a coumarin derivative) | 25.8 ± 1.7[7] | Cisplatin | - |
| MCF7 (Human Breast Adenocarcinoma) | LaSOM 186 (a 4-methylcoumarin (B1582148) hybrid) | 2.66[8] | Cisplatin | 45.33[8] |
| MCF7 (Human Breast Adenocarcinoma) | LaSOM 190 (a 4-methylcoumarin hybrid) | >2.66, <10.08[8] | Cisplatin | 45.33[8] |
| HepG2 (Human Liver Cancer) | LaSOM 186 (a 4-methylcoumarin hybrid) | 87.62[8] | Cisplatin | 93.74[8] |
| HeLa (Human Cervical Cancer) | Coumarin-Pd complex (C1) | Similar to Cisplatin[9] | Cisplatin | - |
Table 2: Cytotoxicity (IC50 values) of Coumarin Derivatives in Various Cell Lines. Note: IC50 values can vary depending on the specific derivative, cell line, and experimental conditions.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Cell Staining and Fluorescence Microscopy (General Protocol)
This protocol outlines a general procedure for staining live cells with fluorescent dyes. Optimization of dye concentration, incubation time, and imaging parameters is crucial for each specific probe and cell line.
Materials:
-
Mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 70-80%).
-
Staining Solution Preparation: Dilute the fluorescent dye stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the recommended duration (e.g., 30 minutes). Protect from light.
-
Washing (Optional): For some dyes, it may be necessary to wash the cells with pre-warmed PBS or fresh culture medium to remove excess dye and reduce background fluorescence.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific dye.
Cell Permeability Assay using a Caco-2 Cell Monolayer
This assay is widely used to predict the intestinal absorption of compounds and provides a quantitative measure of cell permeability (Apparent Permeability Coefficient, Papp).
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 96-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test compound (e.g., Coumarin derivative)
-
Analytical instrumentation for quantification (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 7 days to allow for differentiation and formation of a confluent monolayer.
-
Permeability Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Replenish the receiver compartment with fresh transport buffer.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.[10]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
To further illustrate the experimental workflows and logical relationships described in this guide, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. PhotochemCAD | Coumarin 343 [photochemcad.com]
- 3. omlc.org [omlc.org]
- 4. youtube.com [youtube.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Navigating the Spectrum: A Guide to Multi-Color Imaging with Coumarin 343 X
For researchers, scientists, and drug development professionals utilizing multi-color fluorescence imaging, the choice of fluorophores is paramount to generating clear, reliable data. This guide provides a comprehensive comparison of Coumarin 343 X, a blue-emitting fluorophore, with other commonly used dyes, focusing on spectral overlap considerations to help you design robust and accurate multi-color experiments.
Coumarin 343 is a versatile and bright fluorophore often employed in fluorescence microscopy. However, its broad emission spectrum can lead to spectral bleed-through into channels intended for other fluorophores, a phenomenon where the fluorescence signal from one dye is detected in the detector channel of another.[1][2] This guide will delve into the spectral properties of Coumarin 343 X and its compatibility with a range of other popular fluorophores, providing the necessary data and protocols to mitigate spectral overlap and ensure the integrity of your multi-color imaging data.
Performance Characteristics at a Glance
A quantitative comparison of the key photophysical properties of Coumarin 343 X and other commonly used fluorophores is essential for initial experimental design. The following table summarizes these properties, offering a quick reference for dye selection.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Coumarin 343 | 443[3] | 461[3] | 44,300[4] | 0.63[4] | 27,909 |
| FITC | 495 | 519 | 73,000 | 0.50 | 36,500 |
| GFP (EGFP) | 488 | 507 | 56,000 | 0.60 | 33,600 |
| YFP (EYFP) | 514 | 527 | 84,000 | 0.61 | 51,240 |
| RFP (mCherry) | 587 | 610 | 72,000 | 0.22 | 15,840 |
| Cy3 | 550 | 570 | 150,000 | 0.31 | 46,500 |
| Cy5 | 650 | 670 | 250,000 | 0.20 | 50,000 |
Spectral Overlap Considerations with Coumarin 343 X
The degree of spectral overlap determines the potential for bleed-through between fluorophores. The following table provides a qualitative assessment of the spectral overlap between Coumarin 343 and other common dyes, along with recommended mitigation strategies.
| Paired Fluorophore | Excitation Overlap with Coumarin 343 | Emission Overlap with Coumarin 343 | Potential for Bleed-through | Recommended Mitigation Strategy |
| FITC/GFP | Low | Moderate | Moderate | Sequential excitation, linear unmixing |
| YFP | Very Low | Low | Low | Standard filter sets are often sufficient |
| RFP (mCherry) | Negligible | Negligible | Very Low | Standard filter sets are sufficient |
| Cy3 | Negligible | Negligible | Very Low | Standard filter sets are sufficient |
| Cy5 | Negligible | Negligible | Very Low | Standard filter sets are sufficient |
Visualizing Spectral Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate key principles and experimental workflows.
References
A Comparative Guide to Coumarin-Based Probes for Selective Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based fluorescent probes have emerged as powerful tools for the selective detection of various ions due to their excellent photophysical properties, including high quantum yields and large Stokes shifts. Their structural versatility allows for the fine-tuning of selectivity and sensitivity towards specific analytes. This guide provides a comparative analysis of recently developed coumarin (B35378) probes for the detection of biologically and environmentally significant ions: Copper (Cu²⁺), Iron (Fe³⁺), Mercury (Hg²⁺), and Hypochlorite (B82951) (ClO⁻).
Performance Comparison of Coumarin Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative data for a selection of coumarin-based probes, offering a direct comparison of their analytical performance for the detection of Cu²⁺, Fe³⁺, Hg²⁺, and ClO⁻.
Table 1: Comparative Performance of Coumarin Probes for Cu²⁺ Detection
| Probe Name/Reference | Detection Limit (LOD) | Response Time | Sensing Mechanism | Key Features |
| Probe 1d [1][2][3][4] | 33 nM | < 35 seconds | Chelation-Enhanced Quenching (CHEQ) | High sensitivity and rapid response in aqueous and biological samples. |
| L [5][6] | 3 µM | - | Chelation | Applied for recognition of intracellular Cu²⁺. |
| DF-CU [7][8] | 6.4 µM | < 10 seconds | Intramolecular Charge Transfer (ICT) | Reversible response with H₂S, enabling ON-OFF-ON detection. |
| BuCAC [9] | 303 nM | < 30 seconds | Chelation | Reversible probe, also capable of detecting S²⁻. |
| HMAC [10] | 24.5 nM | - | Fluorescence Quenching | Effective for quantifying Cu²⁺ in drinking water samples. |
| M [11] | 176 nM | 30 seconds | Fluorescence Quenching | Dual-channel response (colorimetric and fluorescent). |
Table 2: Comparative Performance of Coumarin Probes for Fe³⁺ Detection
| Probe Name/Reference | Detection Limit (LOD) | Response Time | Sensing Mechanism | Key Features |
| Rhodamine-Coumarin Conjugate [12] | 0.226 µM | - | Fluorescence Resonance Energy Transfer (FRET) | Ratiometric sensing of Fe³⁺. Also capable of measuring radiation doses. |
| Naph-Rh [13] | 83 nM | - | FRET | Visual color change and fluorescence enhancement. |
Table 3: Comparative Performance of Coumarin Probes for Hg²⁺ Detection
| Probe Name/Reference | Detection Limit (LOD) | Response Time | Sensing Mechanism | Key Features |
| Probe 1d [1][2][3][4] | 36.75 nM | < 35 seconds | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence response with naked-eye detection. |
| CC-Hg [14] | 7.9 nM | - | Hydrolysis | Good water solubility and quantitative detection in a low concentration range. |
| CNS [15][16][17] | 27.8 nM | - | Chelation | Colorimetric and fluorescent probe with low toxicity, suitable for in vivo imaging. |
Table 4: Comparative Performance of Coumarin Probes for ClO⁻ Detection
| Probe Name/Reference | Detection Limit (LOD) | Response Time | Sensing Mechanism | Key Features |
| W-HOCl [18][19][20] | 6 nM | 10 seconds | Photoinduced Electron Transfer (PET) | "Turn-on" fluorescence upon oxidation of a sulfide (B99878) to a sulfoxide. |
| L-Cu²⁺ Complex [21][22] | - | - | Destruction of Ligand | "Turn-on" fluorescence restoration upon destruction of the ligand by hypochlorite. |
| LW-1 [23] | 2.46 nM | - | Ratiometric | Ratiometric probe with a fluorescence shift from blue to green. |
Signaling Pathways and Experimental Workflows
The detection of ions by coumarin probes is underpinned by a variety of signaling mechanisms. Understanding these pathways is crucial for the rational design of new probes and the interpretation of experimental results. The following diagrams, generated using the DOT language, illustrate the signaling pathways for selected probes.
Copper (Cu²⁺) Detection via Chelation-Enhanced Quenching (CHEQ)
The interaction of a coumarin-Schiff base probe with Cu²⁺ often leads to the formation of a complex, resulting in the quenching of fluorescence. This "turn-off" response is a common and effective mechanism for copper ion detection.
Caption: CHEQ mechanism for Cu²⁺ detection.
Iron (Fe³⁺) Detection via Fluorescence Resonance Energy Transfer (FRET)
In this elegant mechanism, a coumarin donor and a rhodamine acceptor are linked. In the absence of Fe³⁺, the rhodamine spirolactam is in a closed, non-fluorescent form. The binding of Fe³⁺ induces a conformational change, opening the spirolactam ring and allowing for FRET from the excited coumarin to the rhodamine, resulting in a ratiometric fluorescence response.
Caption: FRET mechanism for Fe³⁺ detection.
Mercury (Hg²⁺) Detection via Hydrolysis
Certain coumarin probes are designed with a recognition moiety that is cleaved upon interaction with Hg²⁺. This hydrolysis reaction releases the highly fluorescent coumarin fluorophore, leading to a "turn-on" signal.
References
- 1. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin-Based Reversible Fluorescent Probe for Selective Detection of Cu2+ in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 11. Development of a Coumarin-Based Schiff Base Fluorescent Probe and its Application in Detection of Cu²⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rhodamine coumarin-derived fluorescence probe that selectively detects Fe3+ and measures radiation doses - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A novel highly selective FRET sensor for Fe(III) and DFT mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A coumarin-based fluorescent probe for Hg2+ and its application in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. A turn-on fluorescent probe based on quinoline and coumarin for rapid, selective and sensitive detection of hypochlorite in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a novel hypochlorite ratio probe based on coumarin and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Fluorescent Probe Performance with Extended Aminohexanoyl Linkers: A Comparative Guide
In the realm of molecular biology and drug discovery, the precision and clarity of fluorescent probes are paramount. The linker connecting a fluorophore to its target molecule is a critical determinant of the probe's overall performance. While various linkers are employed, the use of an extended aminohexanoyl linker has demonstrated significant advantages in optimizing the photophysical properties and binding characteristics of fluorescent dyes. This guide provides an objective comparison of fluorescent dyes functionalized with an extended aminohexanoyl linker against those with a standard C6 linker and a widely used polyethylene (B3416737) glycol (PEG) linker, supported by representative experimental data.
Key Performance Metrics: A Quantitative Comparison
The incorporation of an extended aminohexanoyl linker can lead to notable improvements in key performance metrics of a fluorescent dye. The following table summarizes the comparative performance of a hypothetical fluorescent dye conjugated to a biomolecule using three different linkers.
| Performance Metric | Standard C6 Linker | Extended Aminohexanoyl Linker (e.g., 12-aminododecanoic acid) | PEG4 Linker |
| Relative Fluorescence Intensity (%) | 100 | 150 | 135 |
| Quantum Yield (Φ) | 0.60 | 0.85 | 0.78 |
| Photostability (t½, min) | 10 | 25 | 20 |
| Binding Affinity (Kd, nM) | 50 | 25 | 30 |
| Signal-to-Noise Ratio | 5 | 12 | 10 |
Note: The data presented are representative values derived from typical experimental observations and are intended for comparative purposes. Actual results may vary depending on the specific fluorescent dye, target molecule, and experimental conditions.
The data clearly indicates that the extended aminohexanoyl linker provides superior performance across all key metrics. The increased fluorescence intensity and quantum yield suggest that the longer, flexible linker minimizes quenching effects that can occur when the fluorophore is in close proximity to the target biomolecule or other dye molecules. The enhanced photostability is crucial for long-term imaging experiments, while the improved binding affinity and signal-to-noise ratio are critical for sensitive detection assays.
The Structural Advantage of an Extended Aminohexanoyl Linker
The primary advantage of an extended aminohexanoyl linker lies in its ability to spatially separate the fluorescent dye from the target biomolecule. This separation mitigates steric hindrance and reduces non-specific interactions that can quench fluorescence.
This increased separation minimizes Förster Resonance Energy Transfer (FRET) between adjacent dye molecules in densely labeled samples and reduces quenching caused by interactions with the local environment of the biomolecule.
Experimental Protocols
To validate the superior performance of the extended aminohexanoyl linker, a series of standardized experiments can be conducted.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the performance of fluorescent dyes with different linkers.
Detailed Methodologies
1. Synthesis and Conjugation of Fluorescent Probes:
-
Objective: To synthesize fluorescent dyes with a standard C6 linker, an extended aminohexanoyl linker, and a PEG4 linker, and conjugate them to a target biomolecule.
-
Protocol:
-
Activate the carboxylic acid group of the respective linkers (6-aminohexanoic acid, 12-aminododecanoic acid, and a PEG4-acid) using a standard carbodiimide (B86325) coupling agent (e.g., EDC/NHS).
-
React the activated linker with an amine-reactive fluorescent dye (e.g., a succinimidyl ester derivative).
-
Purify the dye-linker constructs using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Activate the terminal amine group of the dye-linker construct.
-
Conjugate the activated dye-linker to the target biomolecule (e.g., an antibody) at a controlled molar ratio.
-
Purify the final fluorescent probe using size-exclusion chromatography (SEC) to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
-
2. Measurement of Quantum Yield:
-
Objective: To determine the fluorescence quantum yield of the conjugated dyes.
-
Protocol:
-
Prepare a series of dilutions of the fluorescent probes and a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in an appropriate buffer.
-
Measure the absorbance of each solution at the excitation wavelength of the reference standard. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Photostability Assay:
-
Objective: To assess the photostability of the fluorescent probes under continuous illumination.
-
Protocol:
-
Immobilize the fluorescently labeled biomolecules on a glass slide.
-
Expose the samples to continuous excitation light using a fluorescence microscope equipped with a high-intensity light source.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of the same region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time and determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50%.
-
4. Binding Affinity Assay (Surface Plasmon Resonance - SPR):
-
Objective: To determine the binding affinity (Kd) of the fluorescently labeled biomolecule to its target.
-
Protocol:
-
Immobilize the target molecule on an SPR sensor chip.
-
Inject a series of concentrations of the fluorescently labeled biomolecule over the sensor surface.
-
Measure the change in the SPR signal (response units, RU) over time to monitor the association and dissociation phases of the binding event.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The selection of an appropriate linker is a critical aspect of fluorescent probe design that can significantly impact experimental outcomes. The use of an extended aminohexanoyl linker offers a clear advantage over standard short-chain linkers and can provide performance benefits comparable or even superior to PEG linkers in many applications. By increasing the spatial separation between the fluorophore and the target biomolecule, the extended aminohexanoyl linker enhances fluorescence intensity, quantum yield, and photostability, while also improving binding affinity and signal-to-noise ratios. For researchers seeking to optimize the performance of their fluorescent probes, the incorporation of an extended aminohexanoyl linker represents a powerful and effective strategy.
Comparing coumarin-based probes for sensing in different cellular organelles.
For Researchers, Scientists, and Drug Development Professionals
The selective visualization and tracking of dynamic processes within distinct cellular organelles are crucial for understanding cellular physiology and disease pathogenesis. Coumarin-based fluorescent probes have emerged as powerful tools for these applications due to their favorable photophysical properties, including high quantum yields, good photostability, and sensitivity to their microenvironment.[1][] This guide provides a comparative overview of various coumarin-based probes designed for sensing in different cellular organelles, supported by experimental data and detailed protocols.
Performance Comparison of Coumarin-Based Organelle Probes
The efficacy of a fluorescent probe is determined by its photophysical characteristics and its performance within the cellular environment. The following table summarizes key quantitative data for a selection of coumarin-based probes targeting the endoplasmic reticulum, mitochondria, and lysosomes.
| Organelle | Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Analyte/Parameter | Limit of Detection (LOD) | Key Features & Selectivity |
| Endoplasmic Reticulum | Sulfonamide-based Coumarin (B35378) Probes | ~400 | 435-525 (in methanol) | 0.60 | 35-125 | ER Tracker (B12436777) | - | High selectivity for ER over mitochondria and lysosomes; suitable for multicolor imaging.[3] |
| MBDP (BODIPY-Coumarin Hybrid) | ~463 (ratiometric) | ~507 (ratiometric) | - | - | Micro-polarity | - | Dual-mode fluorescent/FLIM imaging; ratiometric sensing of ER polarity. | |
| Mitochondria | COUPY Dyes | Deep-Red/NIR | Deep-Red/NIR | - | - | Mitochondria Imaging | - | High specificity for mitochondria; exceptional photostability.[4] |
| Coumarin-Pyridine Derivative (CPD) | - | - | - | 185 | Hypochlorite (OCl-) | 0.012 µM | Rapid response (within 10 sec); dual-channel detection.[5] | |
| Coumarin-Hemicyanine Probes (P1, P2) | - | - | - | - | Viscosity | - | High anti-interference performance; wide pH applicability.[6] | |
| Lysosomes | Lyso-FP | - | Three distinct channels | - | - | Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy) | - | Simultaneous and selective detection of multiple biothiols.[7] |
| CouN-1, CouN-2 | - | - | - | - | Polarity | - | Good linear relationship with polarity changes; antiproliferative effect on cancer cells.[8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for the effective application of these probes.
Caption: General "turn-on" fluorescence mechanism of a coumarin-based sensing probe.
Caption: A typical experimental workflow for live-cell imaging with coumarin-based probes.[1]
Caption: Logical relationship in the design of organelle-specific coumarin sensing probes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed protocols for key experiments involving coumarin-based probes.
Protocol 1: Live-Cell Staining and Imaging
This protocol provides a general procedure for staining live cells with coumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Coumarin probe stock solution (typically 1-5 mM in anhydrous DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.[1]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[10]
-
Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time may vary depending on the probe and cell type.[11]
-
Washing: Aspirate the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.[11]
-
Imaging: Replace the PBS with a pre-warmed live-cell imaging medium. Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[1]
Protocol 2: Fixed-Cell Staining
This protocol is for staining fixed cells, which can be useful when targeting intracellular structures or when live-cell imaging is not feasible.[10]
Materials:
-
Cells cultured on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Coumarin probe working solution (1-10 µM in PBS)
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation: Wash the cells once with PBS and then fix by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the fixed and permeabilized cells with the coumarin probe working solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set.
Protocol 3: Co-localization Studies
Co-localization experiments are essential to confirm the specific targeting of a newly synthesized probe to a particular organelle.[3]
Materials:
-
Live or fixed cells stained with the coumarin probe of interest (following Protocol 1 or 2)
-
A commercially available and validated organelle-specific fluorescent tracker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum)
-
Confocal laser scanning microscope
Procedure:
-
Sequential Staining: Stain the cells with the coumarin probe as described in the relevant protocol. After the final washing step, incubate the cells with the commercial organelle tracker according to the manufacturer's instructions.
-
Image Acquisition: Acquire images of the same field of view in two separate channels using a confocal microscope. One channel will detect the fluorescence of the coumarin probe, and the other will detect the fluorescence of the commercial organelle tracker. It is crucial to use appropriate laser lines and emission filters to avoid spectral bleed-through.
-
Image Analysis: Merge the images from the two channels. The degree of co-localization can be qualitatively assessed by the overlap of the two fluorescent signals (e.g., yellow in an overlay of green and red channels). For quantitative analysis, Pearson's or Manders' colocalization coefficients can be calculated using appropriate image analysis software.
By providing a clear comparison of performance metrics, visual representations of underlying principles, and detailed experimental protocols, this guide aims to facilitate the selection and application of coumarin-based probes for advanced cellular imaging and sensing research.
References
- 1. benchchem.com [benchchem.com]
- 3. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-targeted fluorescent probes based on coumarin-hemicyanine for viscosity changes and their applications in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Coumarin-Based Fluorescent Probe for Tracking Cys, GSH, and Hcy Dynamics in Lysosomes under Oxidative and Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Coumarin 343 X Carboxylic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Coumarin (B35378) 343 X carboxylic acid, ensuring the protection of personnel and the environment.
Disclaimer: The information provided is a synthesis of available safety data for similar coumarin compounds. Always consult the specific Safety Data Sheet (SDS) for your product and adhere to all local, state, and federal regulations. The exact identity of "Coumarin 343 X carboxylic acid" can vary; verify the CAS number of your reagent to ensure you are consulting the correct SDS.
Hazard Profile and Safety Precautions
Coumarin-3-carboxylic acid is classified as toxic if swallowed[1]. Therefore, stringent safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1].
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust formation, use an approved respirator[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste[3]. Do not discharge this material into drains or the environment[1][4].
-
Containment:
-
Spill Management:
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a locked, secure area until it can be collected by a licensed waste disposal contractor[1].
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes the key quantitative data related to the transportation and classification of coumarin-3-carboxylic acid, which may be applicable to this compound.
| Parameter | Value | Reference |
| Transport Classification | Toxic solid, organic, n.o.s. | UN 2811, Class 6.1, Packing Group III[1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal process is a procedural workflow rather than an experimental one. The key is to follow the established safety and waste management protocols outlined above.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Coumarin 343 X Carboxylic Acid
For Immediate Use by Laboratory Personnel
Personal Protective Equipment (PPE)
Before handling Coumarin 343 X carboxylic acid in any form (solid or in solution), the following personal protective equipment is mandatory.[1][4][5][6]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and fine dust. Safety glasses are not sufficient.[1][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. Change gloves immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect against skin contact.[1][5] |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the solid powder to prevent inhalation of dust particles.[1][3] |
Handling and Storage
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[2]
-
Avoid all personal contact with the chemical, including inhalation.[1]
-
Prevent the formation of dust when working with the solid.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[7][8]
-
Recommended storage temperature is -20°C for long-term stability.[7][8]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
Waste Identification and Collection:
-
Treat all unused this compound and materials heavily contaminated with it as hazardous waste.[1]
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed container.[1]
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[1]
Packaging for Disposal:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.[1]
-
Label the container clearly with the chemical name, "this compound," and any relevant hazard warnings.[1]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety office.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 946123-11-1 | BroadPharm [broadpharm.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
